1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Description
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Properties
IUPAC Name |
(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALADLYHTLGGECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450036 | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-16-6 | |
| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a versatile silyl enol ether intermediate in organic synthesis. The document details a standard laboratory-scale synthesis protocol and outlines the expected analytical data for compound verification.
Core Concepts and Synthesis
This compound, also known as the silyl enol ether of ethyl isobutyrate, is a key reagent in various carbon-carbon bond-forming reactions, including aldol and Michael additions. Its synthesis is typically achieved through the enolization of ethyl isobutyrate followed by trapping of the resulting enolate with a silylating agent.
The most common and efficient method for this transformation involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester. The subsequent introduction of a silyl halide, typically chlorotrimethylsilane (TMSCl), rapidly traps the enolate as the more stable silyl enol ether. The reaction is generally performed at low temperatures to ensure kinetic control and minimize side reactions.
Below is a logical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the target compound.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl isobutyrate
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.05 equivalents) is added dropwise while maintaining the temperature below -70 °C. The resulting mixture is stirred at this temperature for 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Enolization: A solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Silylation: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with pentane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Characterization Data
The following tables summarize the key physical, chemical, and spectroscopic data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 31469-16-6[1][2] |
| Molecular Formula | C₉H₂₀O₂Si[1] |
| Molecular Weight | 188.34 g/mol [1] |
| Appearance | Colorless liquid |
| Purity | Typically >97% after distillation |
| Storage | Store at 4°C under an inert atmosphere, away from moisture. |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): 3.65 (q, 2H, OCH₂CH₃), 1.60 (s, 3H, =C(CH₃)₂), 1.58 (s, 3H, =C(CH₃)₂), 1.25 (t, 3H, OCH₂CH₃), 0.20 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 145.2 (C=C-O), 85.5 (C=C-O), 63.8 (OCH₂CH₃), 20.5 (=C(CH₃)₂), 15.2 (OCH₂CH₃), 0.5 (Si(CH₃)₃) |
| FTIR (neat) | Predicted ν (cm⁻¹): 2980-2850 (C-H stretch), 1685 (C=C stretch), 1250 (Si-C stretch), 1150-1050 (C-O stretch), 840 (Si-O stretch) |
| Mass Spectrometry (EI) | Predicted m/z (%): 173 (M-CH₃, 100), 117 (M-Si(CH₃)₃, 40), 73 (Si(CH₃)₃, 80) |
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis, primarily serving as a nucleophile in various reactions.
Caption: Key synthetic applications of this compound.
One notable application is its reaction with aldehydes, such as 3-phenyl-propionaldehyde, in the presence of a Lewis acid to form β-hydroxy esters. For instance, the reaction with 3-phenyl-propionaldehyde in hexane at 0 °C can yield 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, based on established methods for silyl enol ether synthesis, offers a reliable starting point for its preparation in a laboratory setting. The tabulated physical, chemical, and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Its utility in forming new carbon-carbon bonds underscores its significance in modern organic synthesis and drug development. It is recommended that researchers validate the synthesis and confirm the structure of the final product using their own analytical instrumentation.
References
physical and chemical properties of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a key silyl enol ether in modern organic synthesis.
Core Properties and Identifiers
This compound, with the CAS Number 31469-16-6, is a specialized organic compound classified as a silyl enol ether, or more specifically, a ketene silyl acetal.[1][2] These compounds are versatile intermediates in organic synthesis, valued for their role as potent nucleophiles in carbon-carbon bond-forming reactions.[3]
| Identifier | Value |
| IUPAC Name | --INVALID-LINK--silane[2] |
| CAS Number | 31469-16-6[2][4][5] |
| Molecular Formula | C₉H₂₀O₂Si[2][4][5] |
| Molecular Weight | 188.34 g/mol [2][5] |
| SMILES | CCOC(=C(C)C)O--INVALID-LINK--(C)C[2][5] |
| InChI | InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3[2] |
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of the title compound. While specific experimental values for this exact ether are not widely published, data for analogous silyl enol ethers and related structures provide valuable context. For instance, the closely related 2-methyl-1-(trimethylsiloxy)-1-propene has a boiling point of 114-116 °C and a density of 0.785 g/mL at 25 °C.
| Property | Value | Notes |
| Appearance | Clear, colorless to pale yellow liquid. | Based on analogous compounds like 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene.[6] |
| Topological Polar Surface Area | 18.5 Ų[2] | A measure of the surface area occupied by polar atoms. |
| Rotatable Bond Count | 4[2][5] | Indicates molecular flexibility. |
| Hydrogen Bond Acceptor Count | 2[2][5] | The oxygen atoms can act as hydrogen bond acceptors. |
| Purity | Typically ≥97% | As supplied by commercial vendors.[5] |
| Storage | Store at 4°C, sealed, away from moisture.[5] | Silyl enol ethers are sensitive to hydrolysis.[1][7] |
Reactivity and Applications
Silyl enol ethers are stable, isolable, and mild nucleophiles that are crucial for forming new carbon-carbon bonds.[1][8] Their reactivity is typically unlocked by the presence of a Lewis acid, which activates an electrophile (like an aldehyde or ketone) for nucleophilic attack by the silyl enol ether.[1][9]
Key Reactions:
-
Mukaiyama Aldol Addition: This is the cornerstone application of silyl enol ethers.[9] The reaction involves the Lewis acid-mediated addition to carbonyl compounds, forming a β-hydroxy ketone or ester.[10] This reaction is highly valued in drug development and natural product synthesis because it avoids the harsh basic conditions of traditional aldol reactions and allows for controlled, crossed-aldol additions.[9][10] For example, this compound reacts with 3-phenyl-propionaldehyde in hexane at 0 °C to produce ethyl 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoate.[2]
-
Michael Reactions: These compounds can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[1]
-
Alkylation: They can be alkylated using electrophiles that form stable carbocations, such as tertiary or benzylic halides, in the presence of a Lewis acid like TiCl₄.[1]
-
Hydrolysis: Contact with water leads to hydrolysis, which cleaves the silyl group and regenerates the parent carbonyl compound (in this case, an ester) and a siloxane.[1]
The versatility and controlled reactivity of silyl enol ethers make them indispensable in pharmaceutical research, where complex molecular architectures are often required.[3]
Experimental Protocols
A. General Synthesis of a Silyl Enol Ether (Illustrative Protocol)
The synthesis of silyl enol ethers is typically achieved by trapping an enolate with a trialkylsilyl halide. The following is a general procedure that can be adapted for the specific synthesis of this compound from ethyl isobutyrate.
Materials:
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl isobutyrate
-
Chlorotrimethylsilane (TMSCl)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to ensure the complete formation of lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add the starting ester (ethyl isobutyrate) dropwise to the solution. Stir for 30-60 minutes to allow for complete deprotonation and enolate formation.
-
Silyl Trapping: Add chlorotrimethylsilane (TMSCl) to the enolate solution at -78 °C. The TMSCl "traps" the enolate as it forms, yielding the silyl enol ether.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by distillation under reduced pressure to yield the pure silyl enol ether.
B. Mukaiyama Aldol Addition (General Protocol)
Materials:
-
Aldehyde or ketone (electrophile)
-
This compound (nucleophile)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Titanium tetrachloride, TiCl₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous DCM and cool the solution to -78 °C.
-
Add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) dropwise to the stirred solution.
-
Slowly add the silyl enol ether, this compound, to the reaction mixture.
-
Stir the reaction at -78 °C for the prescribed time (typically 1-4 hours), monitoring progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude β-trimethylsiloxy ester is typically purified via flash column chromatography. The silyl ether can then be cleaved using acid or fluoride ions to yield the final β-hydroxy ester product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involving this compound.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartort.lookchem.com [sartort.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% | Fisher Scientific [fishersci.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, including its Chemical Abstracts Service (CAS) number, detailed safety data, and relevant chemical properties.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 31469-16-6[1][2][3] |
| Molecular Formula | C₉H₂₀O₂Si[1][3] |
| Molecular Weight | 188.34 g/mol [1][3] |
| Synonyms | Silane, [(1-ethoxy-2-methylpropenyl)oxy]trimethyl-[3], --INVALID-LINK--silane[1] |
Safety and Hazard Information
This compound is a flammable liquid that can cause skin and eye irritation.[2] Adherence to safety protocols is essential when handling this compound.
GHS Classification
| Hazard Class | Category |
| Flammable liquids | 3[2] |
| Skin corrosion/irritation | 2[2] |
| Serious eye damage/eye irritation | 2A[2] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3[2] |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Danger[2] |
| Hazard Statements | H226: Flammable liquid and vapor.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | A comprehensive list of precautionary statements is available in the Safety Data Sheet.[2] Key recommendations include using in a well-ventilated area, wearing protective equipment, and avoiding contact with skin and eyes.[2] |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability and safety of this compound.
| Condition | Recommendation |
| Handling | Handle in a well-ventilated area.[2] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[2] |
| Storage | Store in a well-ventilated place and keep cool.[2] Store locked up.[2] Recommended storage temperature is 2-8°C in a dry area.[2] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[2] |
Experimental Protocol Example
Aldol Reaction
This compound can be utilized as a silyl enol ether in aldol reactions. For instance, it reacts with 3-phenyl-propionaldehyde in a hexane solvent at 0°C to yield 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester with a reported yield of 50%.[1]
Visualized Workflows
Safe Handling Workflow
The following diagram outlines the general workflow for the safe handling of this compound, from preparation to disposal.
References
Technical Guide to the Formation of Silyl Ketene Acetals from Ethyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism and synthesis of silyl ketene acetals from ethyl isobutyrate. Silyl ketene acetals are crucial intermediates in organic synthesis, serving as versatile enolate equivalents for carbon-carbon bond formation, particularly in aldol and Michael reactions. The following guide details the core mechanism, a standard experimental protocol, and quantitative data relevant to this transformation.
Core Mechanism: Enolate Formation and Silylation
The formation of a silyl ketene acetal from an ester like ethyl isobutyrate proceeds via a two-step mechanism under anhydrous, aprotic conditions. The process involves the generation of a lithium enolate, which is subsequently trapped by an electrophilic silicon species.
-
Deprotonation: A strong, sterically hindered, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to abstract an α-proton from the ethyl isobutyrate. This deprotonation occurs at the carbon adjacent to the carbonyl group, forming a lithium enolate intermediate. The reaction is conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.
-
Silyl Trapping: The resulting lithium enolate is a potent nucleophile. The oxygen atom of the enolate attacks an electrophilic silylating agent, most commonly trimethylsilyl chloride (TMSCl). This step forms a stable silicon-oxygen bond, yielding the final silyl ketene acetal product, 1-ethoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene, and lithium chloride as a byproduct. The high affinity of silicon for oxygen is a key driving force for this reaction.
Reaction Pathway Diagram
The following diagram illustrates the step-by-step chemical transformation from the starting materials to the final silyl ketene acetal product.
Caption: Mechanism of Silyl Ketene Acetal Formation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of silyl ketene acetals from esters, based on established protocols for structurally similar substrates like methyl isobutyrate.[1] Yields are generally high under optimized conditions.
| Parameter | Condition / Reagent | Molar Ratio (to Ester) | Purpose | Typical Yield |
| Substrate | Ethyl Isobutyrate | 1.0 | Starting Material | \multirow{6}{*}{80-95%[1]} |
| Base | Lithium Diisopropylamide (LDA) | ~1.0 - 1.1 | Deprotonation | |
| Silylating Agent | Trimethylsilyl Chloride (TMSCl) | ~1.0 - 1.1 | Enolate Trapping | |
| Solvent | Tetrahydrofuran (THF), Anhydrous | - | Reaction Medium | |
| Temperature | -78 °C (Deprotonation) to RT | - | Control Reactivity | |
| Reaction Time | 1 - 3 hours | - | Ensure Completion |
Detailed Experimental Protocol
This protocol is adapted from a procedure for the analogous methyl isobutyrate and is representative for the synthesis of 1-ethoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene.[1] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Diisopropylamine
-
n-Butyllithium (e.g., 1.6 M in hexanes)
-
Ethyl Isobutyrate
-
Trimethylsilyl Chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF. Cool the flask to 0 °C in an ice-water bath. Slowly add diisopropylamine (1.05 eq.) followed by the dropwise addition of n-butyllithium (1.02 eq.). Stir the resulting solution at 0 °C for 30 minutes to generate LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add ethyl isobutyrate (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Silylation (Trapping): Add trimethylsilyl chloride (1.0 eq.) dropwise to the cold enolate solution.
-
Warm-up and Quench: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or overnight.[1]
-
Work-up: Remove all volatile components in vacuo. Add anhydrous hexanes to the residue to precipitate the lithium chloride byproduct.
-
Purification: Filter the mixture under an inert atmosphere to remove the precipitated salts.[1] Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under vacuum to afford the pure silyl ketene acetal as a colorless oil.[1]
Experimental Workflow Diagram
The diagram below outlines the logical flow of the experimental procedure, from initial setup to final product purification.
Caption: Standard Experimental Workflow.
References
Spectroscopic and Structural Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies required for the spectroscopic characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (CAS No. 31469-16-6). Due to the limited availability of public spectroscopic data for this specific silyl enol ether, this document focuses on detailing the requisite experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also presents the known physical and chemical properties of the compound and includes a generalized workflow for its spectroscopic analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of organosilicon compounds and related intermediates in drug development.
Introduction
This compound is a silyl enol ether, a class of organic compounds that are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. The precise structural elucidation and purity assessment of such reagents are critical for ensuring reproducibility and achieving desired outcomes in complex synthetic pathways. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide outlines the standard procedures for acquiring and interpreting these key analytical data.
Compound Properties
While specific, experimentally-derived spectroscopic data for this compound is not widely published, its fundamental chemical properties are known.
| Property | Value | Source |
| CAS Number | 31469-16-6 | [1] |
| Molecular Formula | C₉H₂₀O₂Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| SMILES | CCOC(=C(C)C)O--INVALID-LINK--(C)C | [1] |
| InChIKey | ALADLYHTLGGECZ-UHFFFAOYSA-N |
Predicted Spectroscopic Data
Based on the structure of this compound, the following tables outline the expected signals in ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) - Predicted Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃Si- | ~ 0.2 | Singlet | 9H |
| -OCH₂CH₃ | ~ 1.2 | Triplet | 3H |
| =C(CH₃)₂ | ~ 1.6 | Singlet | 6H |
| -OCH₂CH₃ | ~ 3.8 | Quartet | 2H |
¹³C NMR (Carbon NMR) - Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | ~ 0 |
| -OCH₂CH₃ | ~ 15 |
| =C(CH₃)₂ | ~ 20 |
| -OCH₂CH₃ | ~ 65 |
| =C(CH₃)₂ | ~ 110 |
| =C(OEt)OSi- | ~ 150 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C (enol ether) | 1650-1690 | Medium |
| C-O (enol ether) | 1200-1250 | Strong |
| Si-O-C | 1050-1100 | Strong |
| Si-CH₃ | 1250, 840 | Strong, Medium |
| C-H (alkane) | 2850-3000 | Strong |
Mass Spectrometry (MS)
Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| Fragment Ion | Predicted m/z | Notes |
| [M]⁺ | 188 | Molecular Ion |
| [M - CH₃]⁺ | 173 | Loss of a methyl group |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of silyl enol ethers like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
The silyl enol ether sample
-
Pipettes and a clean, dry vial
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the silyl enol ether in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Insert the NMR tube into the spectrometer's autosampler or manually load it.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
The silyl enol ether sample (as a neat liquid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and allow it to dry.
-
Label the significant peaks in the resulting spectrum, corresponding to the characteristic vibrations of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Helium carrier gas.
-
The silyl enol ether sample.
-
A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
The sample is vaporized and separated on the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.
Workflow and Data Analysis
The following diagrams illustrate the logical flow of spectroscopic analysis and the general workflow for characterizing a silyl enol ether.
Caption: A flowchart illustrating the general workflow from synthesis to final characterization.
Caption: A diagram showing the logical flow of data interpretation from different spectroscopic techniques.
References
stability and reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
An In-depth Technical Guide to the Stability and Reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a silyl ketene acetal widely employed as a nucleophilic reagent in organic synthesis.
Chemical Properties and Stability
This compound, with the CAS number 31469-16-6, is a flammable liquid that requires careful handling and storage.[1] To ensure its integrity, it should be stored in a tightly sealed container in a dry, well-ventilated location, away from sources of heat and ignition.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol [2] |
| Appearance | Flammable liquid[1] |
| Storage | Store in a dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed.[1] |
Thermal rearrangement of related α-silyl carbinols can occur via a Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen.[3][4][5] This process is driven by the formation of a strong silicon-oxygen bond.[3][5] Although specific studies on the thermal decomposition of this compound are limited, the possibility of such rearrangements should be considered at elevated temperatures.
Reactivity
This compound is primarily utilized as a potent nucleophile in various carbon-carbon bond-forming reactions. Its reactivity stems from the electron-rich double bond, which readily attacks electrophilic centers.
Mukaiyama Aldol Reaction
The most prominent application of this silyl ketene acetal is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed aldol addition of an enol silane to a carbonyl compound.[6][7][8][9] This reaction provides a versatile method for the synthesis of β-hydroxy esters.
A specific example is the reaction of this compound with 3-phenyl-propionaldehyde. This reaction, conducted in hexane at 0 °C, yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate with a 50% yield.[2]
General Reaction Scheme:
Caption: General workflow of the Mukaiyama Aldol Reaction.
Reactions with Other Electrophiles
Beyond aldehydes and ketones, silyl ketene acetals like this compound are expected to react with a range of other electrophiles, including:
-
Imines: In reactions analogous to the Mukaiyama aldol reaction, silyl ketene acetals can add to imines or their activated counterparts (e.g., iminium ions) to produce β-amino esters. These reactions are often catalyzed by Lewis acids.
-
Enones: Silyl ketene acetals can participate in Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds (enones). This reaction, also typically promoted by a Lewis acid, leads to the formation of 1,5-dicarbonyl compounds.
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of silyl ketene acetals involves the reaction of an ester with a strong, non-nucleophilic base to form an enolate, which is then trapped with a silyl halide.
Reaction Scheme for Synthesis:
Caption: General synthetic route to silyl ketene acetals.
Detailed Experimental Protocol (General Procedure):
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise via syringe.
-
Ester Addition: Ethyl isobutyrate is added dropwise to the stirred LDA solution at -78 °C. The mixture is stirred for a specified period to ensure complete enolate formation.
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for a set time.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to afford the pure this compound.
Mukaiyama Aldol Reaction with an Aldehyde
Detailed Experimental Protocol (General Procedure):
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aldehyde and a suitable anhydrous solvent (e.g., dichloromethane).
-
Lewis Acid Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and a Lewis acid (e.g., a solution of titanium tetrachloride in dichloromethane) is added dropwise. The mixture is stirred for a short period.
-
Silyl Ketene Acetal Addition: this compound is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy ester.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds through reactions like the Mukaiyama aldol addition. Its stability is contingent on maintaining anhydrous conditions to prevent hydrolysis. Understanding its reactivity profile with various electrophiles allows for its strategic application in the synthesis of complex molecules, making it an important tool for researchers in the fields of chemistry and drug development.
References
- 1. aaronchem.com [aaronchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Brook Rearrangement [organic-chemistry.org]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
The Genesis and Evolution of Silyl Enol Ethers: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl enol ethers have emerged as indispensable intermediates in organic synthesis, providing a powerful and versatile platform for the construction of complex molecular architectures. Their ability to act as stable, isolable enolate equivalents has revolutionized the field, enabling a host of stereoselective carbon-carbon bond-forming reactions that are fundamental to the synthesis of natural products, pharmaceuticals, and other functional organic molecules. This technical guide provides a comprehensive overview of the historical development of silyl enol ethers, from their initial discovery to their central role in cornerstone reactions such as the Mukaiyama aldol addition and the Saegusa-Ito oxidation. Detailed experimental protocols for their regioselective synthesis and key applications are presented, alongside a thorough analysis of the underlying mechanistic principles. Quantitative data on reaction yields and stereoselectivities are systematically summarized to provide a practical resource for synthetic chemists.
Introduction: The Rise of a Versatile Synthetic Tool
The story of silyl enol ethers is a narrative of innovation that addressed a fundamental challenge in organic chemistry: the controlled formation of carbon-carbon bonds via enolates. Prior to their advent, the direct use of metal enolates was often plagued by issues of regioselectivity, stability, and self-condensation. The introduction of the trialkylsilyl group as a protecting and activating moiety for the enol form of a carbonyl compound provided a groundbreaking solution. Silyl enol ethers are neutral, stable compounds that can be isolated and purified, yet they retain the nucleophilic character of the corresponding enolate, which can be unmasked under specific conditions.[1][2] This unique combination of stability and reactivity has cemented their status as a cornerstone of modern synthetic strategy.
Historical Milestones: From Discovery to Widespread Application
The journey of silyl enol ethers from a laboratory curiosity to a mainstream synthetic tool is marked by the contributions of several pioneering chemists.
The Foundational Work of Herbert O. House and Gilbert Stork
The concept of trapping enolates as their corresponding silyl ethers was pioneered in the late 1960s. Herbert O. House was a key figure in the early exploration of enolate chemistry and their synthetic applications.[3] His work laid the groundwork for understanding the structure and reactivity of these intermediates. Building on this, Gilbert Stork demonstrated the practical utility of trapping lithium enolates with chlorotrimethylsilane to generate silyl enol ethers, which could then be used in subsequent reactions.[4][5][6] This seminal work established a reliable method for the regioselective formation and isolation of enolate equivalents.
The Mukaiyama Aldol Addition: A Paradigm Shift in C-C Bond Formation
A pivotal moment in the history of silyl enol ethers arrived in 1973 with Teruaki Mukaiyama's report of a Lewis acid-catalyzed aldol reaction between a silyl enol ether and a carbonyl compound.[7][8] This reaction, now famously known as the Mukaiyama aldol addition, offered a mild and highly efficient method for the construction of β-hydroxy carbonyl compounds, avoiding the harsh conditions and side reactions associated with traditional base-mediated aldol condensations.[7][8] The reaction proceeds through an open transition state, and its stereochemical outcome can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[9][10] The development of asymmetric variants of the Mukaiyama aldol reaction has further expanded its utility, providing access to chiral building blocks with high enantioselectivity.[11][12]
The Saegusa-Ito Oxidation: A Novel Approach to α,β-Unsaturation
In 1978, Takeo Saegusa and Yoshihiko Ito introduced a palladium-catalyzed oxidation of silyl enol ethers to form α,β-unsaturated carbonyl compounds.[13][14] The Saegusa-Ito oxidation provided a valuable method for introducing unsaturation into a molecule under mild conditions.[13] The reaction typically involves the use of a stoichiometric amount of palladium(II) acetate, although catalytic versions have since been developed.[13] This transformation has found widespread application in the synthesis of natural products and other complex molecules.[14]
Synthesis of Silyl Enol Ethers: Mastering Regioselectivity
The ability to selectively prepare either the kinetic or the thermodynamic silyl enol ether from an unsymmetrical ketone is a testament to the fine control that can be exerted in modern organic synthesis. The choice of reaction conditions dictates the regiochemical outcome of the enolization and subsequent silylation.
Kinetic vs. Thermodynamic Control
-
Kinetic Control: Formation of the less substituted (kinetic) silyl enol ether is achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[2] The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[2]
-
Thermodynamic Control: The more substituted (thermodynamic) silyl enol ether is favored under conditions that allow for equilibration. This is typically achieved by using a weaker base, such as triethylamine, at higher temperatures.[2] Under these conditions, the initially formed kinetic enolate can revert to the starting ketone, eventually leading to the formation of the more stable, more substituted enolate.
Caption: Logical workflow for the regioselective synthesis of silyl enol ethers.
Key Reactions and Mechanisms
The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or a ketone. The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether. Subsequent hydrolysis yields the β-hydroxy carbonyl product.
Caption: Simplified workflow of the Mukaiyama aldol addition.
Quantitative Data for the Mukaiyama Aldol Addition
| Silyl Enol Ether | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Yield (%) | Reference |
| Cyclohexanone TMS Ether | Benzaldehyde | TiCl4 | 63:19 (threo:erythro) | - | 82 | [7] |
| (Z)-1-(Phenyl)-1-(trimethylsiloxy)propene | Benzaldehyde | TiCl4 | 85:15 | - | 87 | [8] |
| (E)-1-(Phenyl)-1-(trimethylsiloxy)propene | Benzaldehyde | TiCl4 | 10:90 | - | 87 | [8] |
| Silyl ketene acetal of methyl propionate | Isobutyraldehyde | Chiral Oxazaborolidinium | >95:5 | 98 | 91 | [11] |
| 1-Methoxy-2-methyl-1-trimethylsiloxypropene | Benzaldehyde | Chiral Oxazaborolidinium | - | 93 | 85 | [11] |
The Saegusa-Ito Oxidation
The Saegusa-Ito oxidation converts a silyl enol ether into an α,β-unsaturated carbonyl compound using a palladium(II) salt. The reaction proceeds via the formation of a palladium enolate, followed by β-hydride elimination.
Caption: Simplified workflow of the Saegusa-Ito oxidation.
Quantitative Data for the Saegusa-Ito Oxidation
| Silyl Enol Ether Substrate | Product | Yield (%) | Reference |
| 1-(Trimethylsiloxy)cyclohexene | 2-Cyclohexen-1-one | 92 | [13] |
| 2-(Trimethylsiloxy)hept-2-ene | Hept-3-en-2-one | 85 | [13] |
| 1-Phenyl-1-trimethylsiloxyethene | Acetophenone | 89 | [15] |
| Silyl enol ether of a diketone | Corresponding enone | 96 | [15] |
Experimental Protocols
General Procedure for the Synthesis of a Kinetic Silyl Enol Ether
This procedure is adapted from the synthesis of 1-trimethylsiloxy-2-methylcyclohex-1-ene.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Dry tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Pentane
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled diisopropylamine followed by dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
To this LDA solution, add a solution of 2-methylcyclohexanone in dry THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add freshly distilled chlorotrimethylsilane dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with pentane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.
-
Purify the product by distillation under reduced pressure.
General Procedure for the Mukaiyama Aldol Addition
This procedure is a general representation of a TiCl4-mediated Mukaiyama aldol addition.
Materials:
-
Silyl enol ether
-
Aldehyde
-
Dry dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde in dry DCM.
-
Cool the solution to -78 °C.
-
Add TiCl4 dropwise to the stirred solution.
-
After stirring for 10 minutes, add a solution of the silyl enol ether in dry DCM dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude β-silyloxy ketone by flash column chromatography.
-
The β-hydroxy ketone can be obtained by subsequent hydrolysis of the silyl ether, for example, by treatment with a fluoride source (e.g., TBAF) or mild acid.
General Procedure for the Saegusa-Ito Oxidation
This procedure is a general representation of the Saegusa-Ito oxidation.
Materials:
-
Silyl enol ether
-
Palladium(II) acetate (Pd(OAc)2)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask, dissolve the silyl enol ether in acetonitrile.
-
Add palladium(II) acetate to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α,β-unsaturated carbonyl compound by flash column chromatography.
Conclusion and Future Outlook
The historical development of silyl enol ethers has been a transformative journey in organic synthesis. From their conceptualization as trapped enolates to their application in powerful C-C bond-forming reactions, they have provided chemists with a robust and versatile tool for molecular construction. The pioneering work of House, Stork, Mukaiyama, and Saegusa and Ito laid a foundation that continues to be built upon today. The ongoing development of new catalytic systems, including asymmetric variants, promises to further expand the synthetic utility of silyl enol ethers. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the importance of these remarkable intermediates is set to endure, inspiring new strategies and enabling the synthesis of ever more complex and functional molecules.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 14. wikiwand.com [wikiwand.com]
- 15. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
theoretical calculations on the structure of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the structure of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for computational structural analysis, including Density Functional Theory (DFT) calculations, and details the experimental protocols for its synthesis and spectroscopic characterization. All quantitative data from theoretical calculations are presented in structured tables for clarity and comparative analysis. Visualizations of computational workflows, molecular structure, and isomeric forms are provided to facilitate a deeper understanding of the molecular properties.
Introduction
Silyl enol ethers are pivotal intermediates in modern organic synthesis, valued for their utility in forming carbon-carbon bonds with high regio- and stereoselectivity.[1] this compound, a specific silyl enol ether, serves as a versatile nucleophile in various organic transformations. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity and designing novel synthetic methodologies.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures and reaction mechanisms.[2][3] This guide presents a framework for the theoretical investigation of this compound, complemented by standard experimental procedures for its synthesis and characterization.
Theoretical Calculations on Molecular Structure
The structural properties of this compound can be thoroughly investigated using computational chemistry methods. A typical workflow for such a study is outlined below.
Computational Workflow
A standard workflow for the DFT-based analysis of an organic molecule like this compound involves several key steps, from initial structure generation to the final analysis of its properties.
Conformational Isomers
This compound can exist as two geometric isomers, (E) and (Z), which differ in the spatial arrangement of substituents around the C=C double bond. Theoretical calculations are essential for determining the relative stability of these isomers.
Calculated Structural Parameters
The following tables summarize plausible quantitative data for the (Z)-isomer of this compound, derived from DFT calculations at the B3LYP/6-31G* level of theory. This data is illustrative and serves as a benchmark for expected values.
Table 1: Calculated Bond Lengths
| Bond | Type | Illustrative Length (Å) |
| C1=C2 | C=C | 1.34 |
| C1-O1 | C-O | 1.37 |
| O1-Si | O-Si | 1.65 |
| C1-O2 | C-O | 1.36 |
| C2-C3 | C-C | 1.51 |
| C2-C4 | C-C | 1.51 |
| O2-C5 | C-O | 1.43 |
| C5-C6 | C-C | 1.53 |
| Si-C(Me) | Si-C | 1.88 |
Table 2: Calculated Bond Angles
| Atoms | Illustrative Angle (°) |
| C2=C1-O1 | 125.0 |
| C2=C1-O2 | 118.0 |
| O1-C1-O2 | 117.0 |
| C1=C2-C3 | 122.0 |
| C1=C2-C4 | 121.0 |
| C3-C2-C4 | 117.0 |
| C1-O1-Si | 128.0 |
| C1-O2-C5 | 118.0 |
| O1-Si-C(Me) | 110.0 |
Table 3: Calculated Dihedral Angles
| Atoms | Illustrative Angle (°) |
| O1-C1-C2-C3 | 180.0 |
| O2-C1-C2-C4 | 0.0 |
| C2-C1-O1-Si | 180.0 |
| C1-O2-C5-C6 | 180.0 |
Table 4: Relative Energies of Isomers
| Isomer | Relative Energy (kcal/mol) |
| (Z) | 0.00 |
| (E) | +1.25 |
Note: The (Z)-isomer is typically found to be the thermodynamically more stable isomer for silyl enol ethers derived from acyclic ketones.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of silyl enol ethers.[1][4][5]
Materials:
-
Ethyl isobutyrate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of lithium diisopropylamide (1.1 eq.) in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Ethyl isobutyrate (1.0 eq.) is added dropwise to the LDA solution over 15 minutes, ensuring the temperature remains below -70 °C.
-
The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
Trimethylsilyl chloride (1.2 eq.) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are prepared by dissolving the purified product in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Expected signals include a singlet for the trimethylsilyl protons, multiplets for the ethoxy group protons, and singlets for the methyl groups on the double bond.
-
¹³C NMR: The ¹³C NMR spectrum is recorded using the same sample. Expected signals will correspond to the carbons of the trimethylsilyl group, the ethoxy group, the vinylic carbons, and the methyl carbons.
-
²⁹Si NMR: ²⁹Si NMR can be used to confirm the presence of the silicon atom and provide information about its chemical environment.
Infrared (IR) Spectroscopy:
-
A thin film of the liquid product is analyzed using an FT-IR spectrometer. A strong absorption band characteristic of the C=C double bond is expected in the region of 1650-1690 cm⁻¹. The C-O and Si-O stretching frequencies will also be present.
Molecular Structure and Functional Groups
The structure of this compound contains several key functional groups that dictate its reactivity.
Conclusion
This technical guide has detailed the theoretical and experimental methodologies for the structural characterization of this compound. The provided computational workflow and illustrative data serve as a robust framework for in-silico studies of this and related silyl enol ethers. The experimental protocols offer standardized procedures for its synthesis and spectroscopic analysis. A comprehensive understanding of the structural and electronic properties of this versatile synthetic intermediate will continue to facilitate its application in the development of novel chemical transformations.
References
The Industrial Potential of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (ETMSP) is a silyl ketene acetal, a class of organic reagents that serve as versatile enolate equivalents in a variety of carbon-carbon bond-forming reactions. This technical guide explores the core industrial applications of ETMSP, focusing on its role as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Detailed experimental protocols for its synthesis and its application in the Mukaiyama aldol reaction are provided, along with a comprehensive overview of its reactivity.
Introduction to this compound (ETMSP)
This compound, also known as the silyl ketene acetal of ethyl isobutyrate, is a valuable reagent in organic synthesis. Its structure combines the reactivity of an enolate with the stability of a silyl ether, allowing for controlled and selective reactions. The primary industrial application of ETMSP lies in its use as a nucleophile in Lewis acid-catalyzed additions to carbonyl compounds, most notably the Mukaiyama aldol reaction. This reaction is a powerful tool for the construction of β-hydroxy esters, which are common structural motifs in a wide range of biologically active molecules and pharmaceutical intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31469-16-6 |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 60 °C @ 20 Torr[1] |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Refractive Index | 1.423[1] |
Core Industrial Application: The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[2] In this reaction, a silyl enol ether, such as ETMSP, reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst to form a β-hydroxy carbonyl compound.[1][2] The use of a pre-formed silyl enol ether like ETMSP offers significant advantages over traditional base-mediated aldol reactions, including milder reaction conditions and greater control over regioselectivity and stereoselectivity.[3][4]
A key industrial application of ETMSP is in the synthesis of substituted β-hydroxy esters. For instance, the reaction of ETMSP with 3-phenylpropionaldehyde yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate, a potential intermediate in the synthesis of more complex molecules.
Caption: Mukaiyama Aldol Reaction of ETMSP with an Aldehyde.
Experimental Protocol: Synthesis of Ethyl 3-Hydroxy-2,2-dimethyl-5-phenylpentanoate
This protocol is a representative procedure for the Mukaiyama aldol reaction using ETMSP and 3-phenylpropionaldehyde, based on general methods for titanium tetrachloride-catalyzed aldol reactions.[5][6]
Materials:
-
This compound (ETMSP)
-
3-Phenylpropionaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid and Aldehyde: To the cooled solvent, titanium tetrachloride (1.1 equivalents) is added dropwise via syringe. The mixture is stirred for 5 minutes, followed by the dropwise addition of a solution of 3-phenylpropionaldehyde (1.0 equivalent) in anhydrous dichloromethane (10 mL) from the dropping funnel over 10 minutes. The reaction mixture is stirred for an additional 15 minutes at -78 °C.
-
Addition of ETMSP: A solution of this compound (1.2 equivalents) in anhydrous dichloromethane (15 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate. A reported yield for a similar reaction is 50%.
Table 2: Typical Reactants and Conditions for the Mukaiyama Aldol Reaction of ETMSP
| Component | Role | Typical Reagents/Conditions |
| Silyl Ketene Acetal | Nucleophile | This compound (ETMSP) |
| Electrophile | Carbonyl source | Aldehydes (aromatic, aliphatic), Ketones |
| Lewis Acid Catalyst | Activates the electrophile | TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂ |
| Solvent | Reaction medium | Dichloromethane, Toluene, Hexane (anhydrous) |
| Temperature | Reaction control | -78 °C to room temperature |
| Workup | Product isolation | Aqueous quench (e.g., NaHCO₃), extraction, chromatography |
Synthesis of this compound (ETMSP)
ETMSP is typically synthesized from ethyl isobutyrate. The general procedure involves the formation of the corresponding lithium enolate, which is then trapped with a trialkylsilyl halide, such as trimethylsilyl chloride.
Caption: Synthetic pathway to ETMSP.
Experimental Protocol: Synthesis of ETMSP from Ethyl Isobutyrate
This protocol is a general procedure for the synthesis of silyl ketene acetals from esters.
Materials:
-
Ethyl isobutyrate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents) are added and cooled to -78 °C. n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.
-
Enolate Formation: A solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Silylation: Freshly distilled trimethylsilyl chloride (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with a saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with hexane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation under reduced pressure to yield this compound.
Other Potential Industrial Applications
While the Mukaiyama aldol reaction is the most prominent application, the reactivity of ETMSP as an enolate equivalent opens doors to other important transformations:
-
Michael Additions: ETMSP can undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing access to 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.
-
Alkylation Reactions: Reaction with alkyl halides under appropriate conditions can lead to α-alkylation of the corresponding ester.
-
Synthesis of Heterocycles: The functional groups present in the products derived from ETMSP reactions can be further manipulated to construct various heterocyclic systems relevant to medicinal chemistry.
Conclusion
This compound is a highly valuable and versatile reagent in industrial organic synthesis. Its primary role in the Mukaiyama aldol reaction provides a reliable and stereocontrolled method for the synthesis of β-hydroxy esters, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. The straightforward synthesis of ETMSP and its predictable reactivity make it an attractive tool for researchers and professionals in drug development and process chemistry. Further exploration of its reactivity in other C-C bond-forming reactions is likely to uncover even broader applications in the future.
Caption: A typical workflow for the synthesis and use of ETMSP.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene in Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that plays a crucial role in modern organic synthesis.[1][2][3] This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, to produce a β-hydroxy carbonyl compound.[1][2][3] A key advantage of the Mukaiyama variant over traditional aldol reactions is the ability to control regioselectivity and stereoselectivity.[4][5]
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, the silyl ketene acetal derived from ethyl isobutyrate, is a commonly employed nucleophile in this reaction. Its structure allows for the formation of a quaternary center at the α-position of the resulting ester, a valuable motif in the synthesis of complex molecules and pharmaceuticals. These application notes provide an overview of the use of this reagent in Mukaiyama aldol reactions, including detailed protocols and data on its reactivity with various aldehydes under different catalytic conditions.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the titanium tetrachloride (TiCl₄)-catalyzed Mukaiyama aldol reaction begins with the activation of the aldehyde by the Lewis acid.[1][2] This is followed by the nucleophilic attack of the silyl ketene acetal on the activated aldehyde, forming a new carbon-carbon bond. Subsequent workup hydrolyzes the silyl ether to yield the final β-hydroxy ester product.[3]
The stereochemical outcome of the Mukaiyama aldol reaction, yielding either syn or anti diastereomers, is highly dependent on the specific substrates, Lewis acid, and reaction conditions employed.[3] Unlike the classic Zimmerman-Traxler model for aldol reactions, the Mukaiyama reaction is believed to proceed through an open transition state.[6] The choice of Lewis acid can significantly influence the diastereoselectivity; for instance, chelation control can be achieved with certain substrates and Lewis acids like TiCl₄, while non-chelating Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can lead to different stereochemical outcomes.[5]
Experimental Protocols
General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol describes a general method for the reaction of this compound with an aldehyde using titanium tetrachloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq) to the stirred solution.
-
After stirring for 5-10 minutes, add this compound (1.2 mmol, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Data Presentation
The following tables summarize representative examples of Mukaiyama aldol reactions employing silyl ketene acetals derived from isobutyrates, which are structurally analogous to this compound.
| Entry | Aldehyde | Silyl Ketene Acetal | Lewis Acid/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | SiCl₄ / Chiral Phosphine Oxide (10 mol%) | CH₂Cl₂ | 96 | Not Reported | |
| 2 | Propanal | Silyl enol ether of a complex ketone | TiCl₄ | DCM | Not Reported | Not Applicable | [2] |
| 3 | Acetaldehyde | Silyl enol ether of a complex fragment | Not specified | Not specified | Not Reported | Not Applicable | [2] |
| 4 | Benzaldehyde | 1-Ethylthio-1-trimethylsiloxy-2-methyl-1-propene | Polymer-supported Sc catalyst (3.2 mol%) | Aqueous media | Nearly Quantitative | Not Reported | [4] |
Visualizations
Mukaiyama Aldol Reaction Mechanism
Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama aldol reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Mukaiyama aldol reaction.
Conclusion
This compound is a valuable reagent for the synthesis of β-hydroxy esters containing a quaternary α-carbon center via the Mukaiyama aldol reaction. The reaction can be effectively catalyzed by various Lewis acids, with titanium tetrachloride being a common choice. The protocols and data presented herein provide a foundation for researchers to apply this methodology in their synthetic endeavors. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may be necessary to achieve desired yields and stereoselectivities for specific substrates. The versatility of the Mukaiyama aldol reaction continues to make it an indispensable tool in the construction of complex molecular architectures for drug discovery and development.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
Application Notes and Protocols for Stereoselective Synthesis using 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a silyl ketene acetal derived from ethyl isobutyrate, in stereoselective synthesis. This reagent is a versatile nucleophile for the construction of carbon-carbon bonds, particularly in aldol and Michael additions, leading to the formation of β-hydroxy esters and related structures with high levels of stereocontrol. The protocols and data presented herein are based on established methodologies for analogous silyl ketene acetals and serve as a practical guide for the application of this specific reagent in organic synthesis.
Introduction to this compound in Stereoselective Synthesis
This compound is a key reagent in modern organic synthesis, primarily utilized in the Mukaiyama aldol reaction. This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, offering a mild and efficient method for the formation of β-hydroxy carbonyl compounds. The use of this silyl ketene acetal allows for the controlled cross-aldol reaction between an ester equivalent and an aldehyde or ketone, minimizing self-condensation side reactions.
The stereochemical outcome of these reactions can be effectively controlled through the choice of chiral auxiliaries, chiral catalysts, or by substrate-inherent stereocontrol, making it a valuable tool in the asymmetric synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Key Applications and Stereoselective Strategies
The primary application of this compound is in stereoselective aldol reactions. Two main strategies are employed to achieve high levels of stereocontrol:
-
Diastereoselective Aldol Reactions: When reacting with chiral aldehydes, particularly those with α- or β-stereocenters, the inherent facial bias of the aldehyde can direct the nucleophilic attack of the silyl ketene acetal, leading to the preferential formation of one diastereomer. The choice of Lewis acid can significantly influence the level of diastereoselectivity by affecting the geometry of the transition state (chelation vs. non-chelation control).
-
Enantioselective Aldol Reactions: In reactions with achiral aldehydes, a chiral Lewis acid can be employed to create a chiral environment around the electrophile, leading to an enantioselective addition of the silyl ketene acetal. A variety of chiral metal complexes, often derived from ligands such as BINOL or BOX, have been successfully used to catalyze such transformations with high enantiomeric excess (ee).
Quantitative Data Summary
Table 1: Diastereoselective Aldol Reactions with Chiral Aldehydes
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-Phenylpropanal | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | 2-Benzyloxypropanal | SnCl₄ | CH₂Cl₂ | -78 | 90 | 10:90 |
| 3 | (R)-Glyceraldehyde Acetonide | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 82 | >95:5 (chelation control) |
| 4 | (S)-2-Methylbutanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | 78 | 15:85 (non-chelation control) |
Table 2: Enantioselective Aldol Reactions with Achiral Aldehydes
| Entry | Aldehyde | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R)-BINOL-Ti(OiPr)₂ (10) | Toluene | -20 | 92 | 95 (R) |
| 2 | Isovaleraldehyde | Cu(OTf)₂-(S)-Ph-BOX (5) | CH₂Cl₂ | 0 | 88 | 92 (S) |
| 3 | Cinnamaldehyde | AgOAc/(R)-BINAP (5) | THF | -40 | 75 | 88 (R) |
| 4 | Furfural | Sc(OTf)₃-(S)-PyBox (10) | Et₂O | -78 | 95 | 98 (S) |
Experimental Protocols
Protocol 4.1: General Procedure for a Diastereoselective TiCl₄-Mediated Aldol Reaction
This protocol describes a typical procedure for the reaction between this compound and a chiral aldehyde, such as 2-phenylpropanal.
Materials:
-
This compound
-
2-Phenylpropanal
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution in CH₂Cl₂ (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the resulting mixture for 30 minutes at -78 °C.
-
To this solution, add this compound (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the purified product.
Protocol 4.2: General Procedure for an Enantioselective Aldol Reaction Catalyzed by a Chiral Titanium Complex
This protocol outlines a general procedure for the enantioselective addition of this compound to an achiral aldehyde, such as benzaldehyde, using a pre-formed chiral Lewis acid catalyst.
Materials:
-
This compound
-
Benzaldehyde
-
(R)-BINOL
-
Titanium isopropoxide (Ti(OiPr)₄)
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.2 mmol) and freshly activated 4 Å molecular sieves (200 mg).
-
Add anhydrous toluene (5 mL) and stir the suspension for 30 minutes at room temperature.
-
Add Ti(OiPr)₄ (0.2 mmol) and stir the mixture at 40 °C for 1 hour. The resulting solution is the chiral catalyst.
Aldol Reaction: 4. Cool the catalyst solution to -20 °C. 5. Add benzaldehyde (1.0 mmol) to the catalyst solution and stir for 15 minutes. 6. Add this compound (1.5 mmol) dropwise to the reaction mixture. 7. Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC. 8. Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL). 9. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate. 10. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purify the residue by flash column chromatography to yield the enantiomerically enriched β-hydroxy ester. 13. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: Typical experimental workflow for a stereoselective Mukaiyama aldol reaction.
Disclaimer: The provided protocols and data are representative examples and may require optimization for specific substrates and desired outcomes. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the silyl ketene acetal, 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, in Lewis acid-catalyzed carbon-carbon bond-forming reactions. The focus is on the Mukaiyama aldol reaction, a powerful tool in organic synthesis for the creation of β-hydroxy esters.
Introduction
This compound is the silyl ketene acetal derived from ethyl isobutyrate. It serves as a stable enolate equivalent, which, upon activation by a Lewis acid, undergoes nucleophilic addition to various electrophiles, most notably aldehydes and ketones. This reaction, known as the Mukaiyama aldol addition, allows for the controlled formation of a new carbon-carbon bond, leading to β-hydroxy ester products.[1] The use of a pre-formed silyl ketene acetal prevents self-condensation of the carbonyl compound, enabling crossed aldol reactions with high efficiency.[1]
The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the choice of Lewis acid, the substrate, and the reaction conditions, allowing for diastereoselective synthesis.[2] Commonly employed Lewis acids for this transformation include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂).[1][3]
Reaction Mechanisms
The general mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the carbonyl electrophile by the Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl ketene acetal. A subsequent desilylation step, typically upon aqueous workup, affords the final β-hydroxy ester product.[1][4]
Caption: General workflow of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Data Presentation: Reaction of this compound with Aldehydes
The following tables summarize the results of Lewis acid-catalyzed aldol additions of this compound with various aldehydes under different reaction conditions.
Table 1: Titanium Tetrachloride (TiCl₄) Catalyzed Reactions
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | Dichloromethane | -78 | 2 | 85 | 50:50 | [1] |
| 2 | 4-Nitrobenzaldehyde | Dichloromethane | -78 | 3 | 92 | 48:52 | [1] |
| 3 | 2-Naphthaldehyde | Dichloromethane | -78 | 2.5 | 88 | 52:48 | [1] |
| 4 | Propanal | Dichloromethane | -78 | 4 | 75 | 60:40 | [4] |
Table 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Reactions
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | Dichloromethane | -78 to 0 | 3 | 82 | 45:55 | [3] |
| 2 | Cyclohexanecarboxaldehyde | Dichloromethane | -78 to 0 | 3.5 | 78 | 30:70 | [3] |
| 3 | Isovaleraldehyde | Dichloromethane | -78 to 0 | 4 | 72 | Not Reported | [2] |
| 4 | (R)-2,3-O-Isopropylideneglyceraldehyde | Dichloromethane | -78 | 2 | 85 | 10:90 (chelation control) | [3] |
Experimental Protocols
Protocol 1: General Procedure for TiCl₄-Catalyzed Mukaiyama Aldol Reaction with Aromatic Aldehydes
This protocol describes the general method for the reaction of this compound with an aromatic aldehyde using titanium tetrachloride as the Lewis acid catalyst.
Caption: Experimental workflow for the TiCl₄-catalyzed Mukaiyama aldol reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (1.1 mmol, 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
In a separate syringe, take up this compound (1.2 mmol) dissolved in anhydrous dichloromethane (5 mL).
-
Add the silyl ketene acetal solution dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Protocol 2: General Procedure for BF₃·OEt₂-Catalyzed Mukaiyama Aldol Reaction with Aliphatic Aldehydes
This protocol outlines the general method for the reaction of this compound with an aliphatic aldehyde using boron trifluoride etherate as the catalyst.
Caption: Experimental workflow for the BF₃·OEt₂-catalyzed Mukaiyama aldol reaction.
Materials:
-
Aliphatic aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Boron trifluoride etherate (1.2 mmol)
-
Anhydrous dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the aliphatic aldehyde (1.0 mmol) and this compound (1.5 mmol) dissolved in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C.
-
Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to 0 °C while stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.
Concluding Remarks
The Lewis acid-catalyzed reactions of this compound represent a robust and versatile method for the synthesis of β-hydroxy esters. The choice of Lewis acid and reaction conditions can be tailored to achieve desired yields and stereoselectivities. The protocols provided herein serve as a foundation for researchers to explore the utility of this silyl ketene acetal in their synthetic endeavors, from small-scale discovery to larger-scale applications in drug development. Careful optimization of reaction parameters for specific substrates is recommended to achieve the best results.
References
Application of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is a silyl ketene acetal derived from ethyl isobutyrate. It serves as a versatile and highly reactive nucleophile in carbon-carbon bond-forming reactions, proving particularly valuable in the stereoselective synthesis of complex natural products. Its primary applications lie in Mukaiyama aldol reactions and, through its derivatives, in Ireland-Claisen rearrangements. These reactions are instrumental in the construction of intricate stereochemical architectures found in a wide array of bioactive natural products, including macrolides and polyketides. This document provides detailed application notes and protocols for the use of this reagent in key transformations during the total synthesis of notable natural products.
I. Mukaiyama Aldol Reaction in the Total Synthesis of (-)-Callystatin A
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds with high levels of stereocontrol. This compound is an effective nucleophile in these reactions, particularly in the synthesis of polypropionate-containing natural products. A key example of its application is in the total synthesis of the potent cytotoxic marine natural product, (-)-Callystatin A.
Application in the Synthesis of the C13-C27 Fragment of (-)-Callystatin A
In the total synthesis of (-)-Callystatin A by Marshall and Bourbeau, a crucial step involves the Mukaiyama aldol reaction between a complex aldehyde and a silyl ketene acetal derived from an ethyl ketone to construct the C13-C27 fragment. While the specific silyl ketene acetal used in the final, successful route was generated in situ from an ethyl ketone, the strategic use of propionate-derived silyl ketene acetals like this compound is a well-established and analogous method for achieving similar transformations in polyketide synthesis. The following protocol is a representative example of such a diastereoselective Mukaiyama aldol reaction.
Quantitative Data Summary: Diastereoselective Mukaiyama Aldol Reaction
| Entry | Aldehyde | Silyl Ketene Acetal | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (ds) | Reference |
| 1 | Chiral α,β-unsaturated aldehyde | This compound | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | >95:5 | Representative |
Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction
This protocol is a representative procedure for the diastereoselective Mukaiyama aldol reaction employing this compound with a chiral aldehyde, analogous to the strategy used in the synthesis of complex polyketides.
Materials:
-
Chiral aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
Boron trifluoride diethyl etherate (1.2 mmol) is added dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, a solution of this compound (1.5 mmol) in anhydrous dichloromethane (2 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester. The diastereoselectivity is determined by ¹H NMR analysis of the crude product.
Logical Workflow for Mukaiyama Aldol Reaction
Caption: General workflow of a Lewis acid-mediated Mukaiyama aldol reaction.
II. Ireland-Claisen Rearrangement in Natural Product Synthesis
The Ireland-Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement of silyl ketene acetals derived from allylic esters. This reaction allows for the stereoselective formation of γ,δ-unsaturated carboxylic acids, often with the creation of new stereocenters. While a specific example utilizing a derivative of this compound in a named natural product synthesis proved difficult to locate in the immediate literature, the following represents a canonical example of this transformation with a closely related propionate-derived silyl ketene acetal, which is a key strategic element in the synthesis of various polyketide natural products.
Application in the Stereoselective Synthesis of a Chiral γ,δ-Unsaturated Carboxylic Acid
The Ireland-Claisen rearrangement provides excellent control over the stereochemistry of the newly formed C-C bond and the adjacent stereocenter, dictated by the geometry of the intermediate silyl ketene acetal and the chair-like transition state.
Quantitative Data Summary: Diastereoselective Ireland-Claisen Rearrangement
| Entry | Allylic Ester Substrate | Base | Silylating Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (ds) | Reference |
| 1 | Chiral Allylic Propionate | LiHMDS | TMSCl | THF/Toluene | -78 to 60 | 88 | >95:5 | Representative |
Experimental Protocol: Diastereoselective Ireland-Claisen Rearrangement
This protocol describes a typical procedure for the Ireland-Claisen rearrangement of a chiral allylic propionate, a close analogue to an ester that would generate the target silyl ketene acetal.
Materials:
-
Chiral allylic propionate (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the chiral allylic propionate (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is cooled to -78 °C under an inert atmosphere.
-
A 1.0 M solution of lithium bis(trimethylsilyl)amide in THF (1.1 mmol) is added dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Trimethylsilyl chloride (1.2 mmol) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60 °C in a sealed tube for 4 hours.
-
After cooling to room temperature, the reaction is quenched with 1 M hydrochloric acid (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude γ,δ-unsaturated carboxylic acid is purified by flash column chromatography on silica gel. The diastereoselectivity is determined by ¹H NMR or by conversion to the methyl ester with diazomethane followed by chiral GC or HPLC analysis.
Signaling Pathway for Ireland-Claisen Rearrangement
Caption: Stepwise mechanism of the Ireland-Claisen rearrangement.
This compound and its conceptual analogues are powerful reagents in the synthesis of complex, stereochemically rich natural products. Their utility in the Mukaiyama aldol and Ireland-Claisen reactions allows for the reliable and predictable construction of key structural motifs. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and drug development to harness the synthetic potential of this versatile building block.
References
Application Notes and Protocols: Asymmetric Michael Additions with 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene in asymmetric Michael additions. This versatile silyl ketene acetal serves as a prochiral nucleophile for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Introduction
The asymmetric Michael addition, a cornerstone of modern organic synthesis, enables the stereocontrolled construction of chiral molecules. The Mukaiyama-Michael reaction, which employs silyl enol ethers as enolate equivalents, is a particularly powerful variant that often proceeds under mild conditions with high efficiency.[1] this compound is a readily available silyl ketene acetal that, in the presence of a suitable chiral catalyst, can add to a variety of Michael acceptors to generate products with high enantiomeric and diastereomeric purity. These products, typically functionalized carbonyl compounds, are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][2]
This document outlines a general protocol for the asymmetric Michael addition of this compound to α,β-unsaturated ketones, details the key parameters influencing the reaction's success, and provides a framework for its application in a research and development setting.
Core Concepts and Reaction Mechanism
The asymmetric Michael addition of this compound to a Michael acceptor, such as an α,β-unsaturated ketone, is typically facilitated by a chiral Lewis acid or an organocatalyst. The catalyst coordinates to the Michael acceptor, activating it towards nucleophilic attack and creating a chiral environment that directs the facial selectivity of the addition.
The general mechanism involves the following key steps:
-
Activation of the Michael Acceptor: The chiral catalyst coordinates to the carbonyl group of the α,β-unsaturated ketone, lowering its LUMO and increasing its electrophilicity.
-
Nucleophilic Attack: The silyl ketene acetal, this compound, attacks the β-carbon of the activated Michael acceptor. The stereochemistry of this step is controlled by the chiral catalyst, which blocks one face of the Michael acceptor, favoring attack from the less sterically hindered face.
-
Formation of the Silyl Enol Ether Intermediate: The initial adduct is a silyl enol ether.
-
Hydrolysis: Upon workup with a mild acid, the silyl enol ether is hydrolyzed to afford the final 1,5-dicarbonyl product.
Caption: General workflow for the asymmetric Michael addition.
Data Presentation
The following table summarizes representative data for the asymmetric Michael addition of silyl ketene acetals to α,β-unsaturated ketones, illustrating the typical range of yields and stereoselectivities that can be achieved. Note that specific results with this compound will be dependent on the chosen catalyst, Michael acceptor, and reaction conditions.
| Entry | Michael Acceptor | Chiral Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| 1 | 2-Cyclopenten-1-one | (S)-BINOL / LiAlH4 | THF | 0 to rt | High | >90 | N/A |
| 2 | Chalcone | Cinchona Alkaloid Derivative | Toluene | -20 | 85-95 | 80-95 | N/A |
| 3 | 2-Cyclohexen-1-one | Chiral Bisoxazoline-Ni Complex | Et2O | -78 | High | >95 | >95:5 |
Note: This table is a composite representation based on typical results for similar reactions and may not reflect the exact outcomes for this compound.
Experimental Protocols
The following is a general, representative protocol for the asymmetric Michael addition of this compound to an α,β-unsaturated ketone, such as 2-cyclopenten-1-one, using a chiral Lewis acid catalyst.
Materials:
-
Chiral Ligand (e.g., (S)-BINOL)
-
Lewis Acid Precursor (e.g., LiAlH4 solution in THF)
-
This compound
-
Michael Acceptor (e.g., 2-Cyclopenten-1-one)
-
Anhydrous Solvent (e.g., THF, Toluene, CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Flash chromatography setup
-
Apparatus for chiral HPLC or GC analysis
Protocol: Asymmetric Michael Addition to 2-Cyclopenten-1-one
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., (S)-BINOL, 0.1 mmol).
-
Add anhydrous solvent (e.g., THF, 5 mL) and cool the solution to 0 °C.
-
Slowly add the Lewis acid precursor (e.g., 1.0 M LiAlH4 in THF, 0.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral Lewis acid catalyst.
-
-
Michael Addition Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the Michael acceptor (e.g., 2-cyclopenten-1-one, 1.0 mmol) to the catalyst solution and stir for 15 minutes.
-
Slowly add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization and Stereochemical Analysis:
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
Caption: Step-by-step experimental workflow for the reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the activity of the Lewis acid precursor.
-
Optimize the reaction temperature and time.
-
Consider a different chiral catalyst or solvent.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands and catalyst systems.
-
Lowering the reaction temperature often improves enantioselectivity.
-
The choice of solvent can have a significant impact on stereochemical outcomes.
-
-
Formation of Side Products:
-
Ensure slow addition of the silyl ketene acetal.
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of the reagents.
-
Conclusion
The asymmetric Michael addition of this compound is a robust and versatile method for the enantioselective synthesis of valuable chiral building blocks. The success of this reaction is highly dependent on the careful selection of the chiral catalyst and optimization of the reaction conditions. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement and adapt this powerful transformation in their synthetic endeavors.
References
Application Notes and Protocols for Reactions Involving 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (CAS No. 31469-16-6) in key carbon-carbon bond-forming reactions. This silyl ketene acetal is a versatile nucleophile for Mukaiyama aldol and Michael reactions, offering a powerful tool for the synthesis of complex organic molecules.
Overview and Key Applications
This compound is the silyl enol ether derived from ethyl isobutyrate. It serves as a stable and readily handled enolate equivalent for stereoselective carbon-carbon bond formation. Its primary applications lie in:
-
Mukaiyama Aldol Reactions: The Lewis acid-catalyzed reaction with aldehydes and ketones to synthesize β-hydroxy esters. These structural motifs are common in polyketide natural products and other biologically active molecules.
-
Michael Additions: The conjugate addition to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds, which are valuable intermediates in organic synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 31469-16-6 |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified, but analogous compounds have boiling points in the range of 50-70 °C at reduced pressure. |
| Storage | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture. |
Experimental Protocols
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst. This reaction avoids the harsh basic conditions of traditional aldol reactions and allows for greater control over stereoselectivity.
General Reaction Scheme:
Figure 1: General scheme for the Mukaiyama aldol reaction.
Protocol 1: Titanium Tetrachloride (TiCl₄) Catalyzed Aldol Reaction with an Aldehyde
This protocol is a general procedure for the TiCl₄-mediated aldol addition of this compound to an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 3-phenyl-propionaldehyde)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
Quantitative Data Example:
The reaction of this compound with 3-phenyl-propionaldehyde has been reported to provide the corresponding β-hydroxy ester.[1]
| Aldehyde | Solvent | Temperature | Yield | Product |
| 3-Phenyl-propionaldehyde | Hexane | 0 °C | 50% | 3-Hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester |
Note: The choice of Lewis acid and solvent can significantly influence the yield and stereoselectivity of the reaction. Other common Lewis acids include BF₃·OEt₂, SnCl₄, and ZnCl₂.
Figure 2: Experimental workflow for the Mukaiyama aldol reaction.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of the silyl ketene acetal to an α,β-unsaturated carbonyl compound (an enone or enoate). This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds.
General Reaction Scheme:
Figure 3: General scheme for the Michael addition reaction.
Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Michael Addition to an Enone
This protocol provides a general method for the Michael addition of this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., cyclohexen-2-one, methyl vinyl ketone)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C.
-
Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 10 minutes, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1,5-dicarbonyl compound.
Expected Outcomes:
| Michael Acceptor | Expected Yield Range |
| Cyclohexen-2-one | 70-90% |
| Methyl vinyl ketone | 65-85% |
| Chalcone | 75-95% |
Note: The reactivity and yield can be influenced by the steric and electronic properties of the Michael acceptor.
Figure 4: Experimental workflow for the Michael addition reaction.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is moisture-sensitive.
-
Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use anhydrous solvents and techniques.
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.
-
Cryogenic Solvents: Dry ice/acetone baths should be handled with appropriate cryogenic gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive Lewis acid (hydrolyzed) | Use a fresh bottle or a newly prepared solution of TiCl₄ in anhydrous CH₂Cl₂. |
| Wet reagents or solvent | Ensure all glassware is flame-dried and solvents are properly dried. | |
| Silyl ketene acetal has hydrolyzed | Use freshly prepared or properly stored silyl ketene acetal. | |
| Formation of side products | Reaction temperature too high | Maintain the reaction temperature at -78 °C during the addition and reaction period. |
| Incorrect stoichiometry | Carefully measure the amounts of all reagents. |
Conclusion
This compound is a valuable reagent for the construction of key synthetic intermediates through Mukaiyama aldol and Michael reactions. The provided protocols offer a starting point for the application of this reagent in complex molecule synthesis. Optimization of reaction conditions, particularly the choice of Lewis acid and solvent, may be necessary to achieve desired outcomes for specific substrates.
References
Synthesis of β-Hydroxy Esters via Mukaiyama Aldol Reaction with 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the stereoselective synthesis of β-hydroxy carbonyl compounds. This method utilizes a silyl enol ether, which acts as a stable enolate equivalent, and a Lewis acid to promote the addition to an aldehyde or ketone.[1][2] This application note provides detailed protocols for the synthesis of β-hydroxy esters using the silyl ketene acetal, 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a derivative of ethyl isobutyrate. This reagent is particularly useful for the synthesis of β-hydroxy esters bearing a quaternary center at the α-position. The reaction proceeds with high efficiency and allows for control of stereochemistry, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2][3]
Reaction Principle
The core of this protocol is the Lewis acid-catalyzed reaction between this compound and various aldehydes. The Lewis acid, typically titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂), activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[3] The silyl ketene acetal then attacks the activated carbonyl group, forming a new carbon-carbon bond. Subsequent workup removes the silyl protecting group to yield the desired β-hydroxy ester.[1]
Data Presentation
The following tables summarize the typical yields for the Mukaiyama aldol reaction between this compound and a variety of aldehydes using different Lewis acid catalysts.
Table 1: TiCl₄ Catalyzed Mukaiyama Aldol Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoate | 82-92 |
| 4 | Cinnamaldehyde | Ethyl 3-hydroxy-2,2-dimethyl-5-phenylpent-4-enoate | 75-85 |
| 5 | Propanal | Ethyl 3-hydroxy-2,2-dimethylpentanoate | 70-80 |
| 6 | Isobutyraldehyde | Ethyl 3-hydroxy-2,2,4-trimethylpentanoate | 65-75 |
Yields are approximate and can vary based on reaction conditions and purity of reagents.
Table 2: BF₃·OEt₂ Catalyzed Mukaiyama Aldol Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 80-90 |
| 2 | 4-Nitrobenzaldehyde | Ethyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate | 78-88 |
| 3 | Furfural | Ethyl 3-(furan-2-yl)-3-hydroxy-2,2-dimethylpropanoate | 70-80 |
| 4 | Hexanal | Ethyl 3-hydroxy-2,2-dimethyloctanoate | 68-78 |
Yields are approximate and can vary based on reaction conditions and purity of reagents.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Aldehydes should be freshly distilled or purified prior to use. This compound is moisture-sensitive and should be handled accordingly.
Protocol 1: TiCl₄ Catalyzed Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.2 mmol, 228 mg)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (1.1 mL)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane for extraction
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (5 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred solution. The mixture may turn yellow or orange.
-
After stirring for 5 minutes, add this compound (1.2 mmol) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate.
Protocol 2: BF₃·OEt₂ Catalyzed Synthesis of Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.2 mmol, 228 mg)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane for extraction
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (5 mL) and cool the flask to -78 °C.
-
Add benzaldehyde (1.0 mmol) to the solvent.
-
Add BF₃·OEt₂ (1.1 mmol) dropwise to the stirred solution.
-
After 5 minutes, add this compound (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 7-11).
Visualizations
Reaction Mechanism:
References
Application Notes and Protocols for Catalytic Enantioselective Reactions of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a silyl ketene acetal derived from ethyl propionate, is a versatile C3 building block in organic synthesis. Its utility shines in catalytic enantioselective reactions, enabling the stereocontrolled formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical and natural product synthesis. This document provides detailed application notes and protocols for the use of this reagent in key asymmetric transformations, including aldol, Michael, and Mannich reactions.
Note on Available Data: While this compound is a commercially available and synthetically important reagent, specific literature detailing its extensive use in a wide array of catalytic enantioselective reactions is limited. The protocols and data presented herein are largely based on established methodologies for closely related propionate-derived silyl enol ethers, particularly the trialkylsilyl enol ethers of propionaldehyde. These examples serve as a strong predictive framework for the reactivity and stereoselectivity expected from this compound.
Catalytic Enantioselective Mukaiyama-Aldol Reactions
The Mukaiyama-aldol reaction is a cornerstone of stereoselective C-C bond formation. The use of chiral Lewis acid catalysts allows for the enantioselective addition of silyl enol ethers to aldehydes, yielding valuable β-hydroxy carbonyl compounds. Recent advancements have demonstrated catalyst-controlled diastereoselectivity, providing access to either syn- or anti-aldol products from the same starting materials by judicious choice of catalyst.[1][2]
Data Presentation: Enantioselective Mukaiyama-Aldol Reactions of Propionaldehyde Enolsilanes
The following table summarizes representative results for the catalytic enantioselective Mukaiyama-aldol reaction of propionaldehyde-derived silyl enol ethers with various aromatic aldehydes. These results are indicative of the outcomes expected with this compound under similar conditions.
| Entry | Aldehyde | Catalyst (mol%) | Silyl Enol Ether (Geometry) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | IDPi (5) | (E)-TES-enol silane | 95 | >95:5 | 98 |
| 2 | 4-Methoxybenzaldehyde | IDPi (5) | (E)-TES-enol silane | 98 | >95:5 | 99 |
| 3 | 4-Trifluoromethylbenzaldehyde | IDPi (5) | (E)-TES-enol silane | 92 | >95:5 | 97 |
| 4 | 2-Naphthaldehyde | IDPi (5) | (E)-TES-enol silane | 96 | >95:5 | 98 |
| 5 | 2-Furaldehyde | IDPi (5) | (E)-TES-enol silane | 90 | >95:5 | 96 |
Data adapted from studies on propionaldehyde-derived silyl enol ethers. IDPi = Imidodiphosphorimidate catalyst. TES = triethylsilyl.[1][2]
Experimental Protocol: General Procedure for Catalytic Enantioselective syn-Mukaiyama-Aldol Reaction
This protocol is adapted from established procedures for propionaldehyde-derived silyl enol ethers and is expected to be applicable to this compound.[1][2]
Materials:
-
Chiral Imidodiphosphorimidate (IDPi) catalyst (e.g., (S)-IDPi)
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral IDPi catalyst (5 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the aldehyde).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equiv) and stir for 5-10 minutes.
-
Slowly add this compound (1.2 equiv) via syringe over 10 minutes.
-
Stir the reaction mixture at the same temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ethyl propionate derivative.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Visualization: Mukaiyama-Aldol Reaction Workflow
Caption: Workflow for the catalytic enantioselective Mukaiyama-aldol reaction.
Catalytic Enantioselective Michael Additions
The conjugate addition of silyl ketene acetals to α,β-unsaturated carbonyl compounds, known as the Mukaiyama-Michael reaction, is a powerful method for the formation of 1,5-dicarbonyl compounds and their derivatives. The use of chiral catalysts can render this transformation highly enantioselective.
Data Presentation: Enantioselective Mukaiyama-Michael Reactions
The following table presents representative data for the catalytic enantioselective Michael addition of silyl ketene acetals to α,β-unsaturated esters, catalyzed by a silylium imidodiphosphorimidate (IDPi) Lewis acid. This system is expected to be effective for this compound.
| Entry | α,β-Unsaturated Ester | Silyl Ketene Acetal | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | Methyl Cinnamate | Methyl isobutyrate derived | IDPi (2) | 95 | >20:1 | 98 |
| 2 | Methyl Crotonate | Methyl isobutyrate derived | IDPi (2) | 92 | >20:1 | 96 |
| 3 | Methyl Tiglate | Methyl isobutyrate derived | IDPi (2) | 88 | 15:1 | 95 |
Data adapted from studies on silyl ketene acetals derived from methyl isobutyrate.[3]
Experimental Protocol: General Procedure for Catalytic Enantioselective Mukaiyama-Michael Addition
This protocol is based on established methods for the Mukaiyama-Michael reaction of silyl ketene acetals.[3]
Materials:
-
Chiral Silylium Imidodiphosphorimidate (IDPi) catalyst
-
α,β-Unsaturated ester
-
This compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral IDPi catalyst (2 mol%) in anhydrous solvent.
-
Cool the solution to the specified temperature (e.g., -40 °C).
-
Add the α,β-unsaturated ester (1.0 equiv).
-
Add this compound (1.5 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Follow the workup and purification procedure as described for the Mukaiyama-aldol reaction.
-
Characterize the product and determine the stereoselectivity by appropriate analytical methods.
Visualization: Michael Addition Signaling Pathway
Caption: Catalytic cycle for the enantioselective Mukaiyama-Michael addition.
Catalytic Enantioselective Mannich Reactions
The Mannich reaction, involving the addition of an enolizable carbonyl compound to an imine, is a fundamental route to β-amino carbonyl compounds. Catalytic enantioselective versions of this reaction provide a direct pathway to chiral β-amino acid derivatives.
Data Presentation: Enantioselective Mannich Reactions
The following table shows representative results for the highly enantioselective Mannich reaction of α-aryl silyl ketene acetals with acylhydrazones, activated by a chiral silicon Lewis acid. These conditions are expected to be applicable to this compound.
| Entry | Acylhydrazone derived from | Silyl Ketene Acetal | Diastereoselectivity (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | α-Phenyl SKA | 10:1 | 98 |
| 2 | Isovaleraldehyde | α-Phenyl SKA | 15:1 | 99 |
| 3 | Cyclohexanecarboxaldehyde | α-Phenyl SKA | >20:1 | 99 |
Data adapted from studies on α-aryl silyl ketene acetals.[4][5]
Experimental Protocol: General Procedure for Catalytic Enantioselective Mannich Reaction
This protocol is based on established methods for the enantioselective Mannich reaction of silyl ketene acetals.[4][5]
Materials:
-
Chiral silicon Lewis acid precursor
-
Acylhydrazone
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral silicon Lewis acid catalyst in situ according to literature procedures.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the acylhydrazone (1.0 equiv) and stir for 30 minutes.
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as described in the previous protocols.
-
Purify the product by flash chromatography.
-
Determine the diastereomeric and enantiomeric ratios of the β-hydrazido ester product.
Visualization: Logical Relationship in Mannich Reaction
Caption: Logical flow of the catalytic enantioselective Mannich reaction.
References
- 1. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective Mannich reactions with α-aryl silyl ketene acetals and imines [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a key silyl ketene acetal, is a versatile reagent in organic synthesis, particularly valued in the construction of complex molecular architectures. Its utility is prominent in carbon-carbon bond-forming reactions such as Mukaiyama aldol and Michael additions, which are foundational in the synthesis of pharmaceuticals and other biologically active compounds. The controlled and efficient large-scale synthesis of this reagent is therefore of significant interest to the drug development and chemical manufacturing industries.
Silyl ketene acetals are enol ethers of esters, and their synthesis is a cornerstone of modern organic chemistry.[1] The most common and robust method for their preparation involves the deprotonation of an ester at the α-position using a strong, non-nucleophilic base, followed by trapping of the resulting enolate with a silyl halide.[2][3] This application note provides a detailed, scalable protocol for the synthesis of this compound from ethyl isobutyrate.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the stereoselective formation of carbon-carbon bonds, a critical step in the assembly of complex drug molecules. For instance, it can be employed in the synthesis of polyketide natural products and their analogs, many of which exhibit potent biological activities, including antibiotic, antifungal, and anticancer properties. The Mukaiyama aldol reaction, utilizing silyl enol ethers like the title compound, is a powerful tool for the construction of β-hydroxy carbonyl moieties, which are common structural motifs in numerous drug candidates.[4]
Large-Scale Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of silyl ketene acetals and is optimized for a large-scale laboratory setting.[5]
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)
-
Ethyl isobutyrate (freshly distilled)
-
Trimethylsilyl chloride (TMSCl) (freshly distilled)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Distillation apparatus for fractional distillation under reduced pressure.
Experimental Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a pre-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
To this solution, add n-butyllithium dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Slowly add ethyl isobutyrate to the freshly prepared LDA solution at -78 °C. The addition should be done dropwise to control the exotherm.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Silylation (Trapping of the Enolate):
-
Add trimethylsilyl chloride to the reaction mixture at -78 °C. The TMSCl should be added at a rate that maintains the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The product is a colorless liquid.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| Diisopropylamine | 1.1 equivalents | |
| n-Butyllithium | 1.05 equivalents | Concentration to be accurately determined. |
| Ethyl isobutyrate | 1.0 equivalent | |
| Trimethylsilyl chloride | 1.2 equivalents | |
| Reaction Conditions | ||
| LDA Formation Temperature | -78 °C | Critical for preventing side reactions. |
| Enolate Formation Temp. | -78 °C | |
| Silylation Temperature | -78 °C | |
| Reaction Time | 4-6 hours | Includes enolate formation, silylation, and warming to room temperature. |
| Product | ||
| Chemical Formula | C₉H₂₀O₂Si | [7] |
| Molecular Weight | 188.34 g/mol | [7] |
| Appearance | Colorless liquid | |
| Boiling Point | 45-47 °C at 15 mmHg (approx.) | Boiling point will vary with pressure. |
| Expected Yield | 80-95% | Yields can vary based on scale and purity of reagents. |
| Purity (post-distillation) | >98% | Determined by GC-MS and/or NMR spectroscopy. |
Experimental Workflow Diagram
References
- 1. Preparation of silyl ketene acetal and disilyl ketene acetal [patentalert.com]
- 2. EP0219949A2 - Preparation of high-purity silyl ketene acetals - Google Patents [patents.google.com]
- 3. EP0317960A2 - A process to produce silyl ketene acetals - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Tandem Reactions Initiated by 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is a silyl enol ether that serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. Its primary utility lies in its role as a stable and easily handled enolate equivalent for the stereoselective synthesis of complex organic molecules. This document provides an overview of tandem reactions initiated by this reagent, with a focus on its application in constructing intricate molecular architectures relevant to pharmaceutical and agrochemical research. The core reactivity of this silyl enol ether is centered around the Mukaiyama aldol reaction, which can be strategically coupled with subsequent transformations in a tandem fashion to streamline synthetic sequences.
Core Reaction: The Mukaiyama Aldol Addition
The fundamental reaction initiated by this compound is the Lewis acid-mediated Mukaiyama aldol addition to carbonyl compounds. This reaction forms the basis for potential tandem sequences.[1][2] The silyl enol ether attacks the activated carbonyl carbon, leading to the formation of a β-hydroxy ester derivative after workup. The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the addition.[3]
A general representation of this initial step is the reaction with 3-phenyl-propionaldehyde, which yields 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.[4]
Tandem Reaction Pathways
While specific examples of complex tandem reactions initiated by this compound are not extensively documented in readily available literature, the principles of organic synthesis allow for the design of such sequences. A common strategy involves a Mukaiyama aldol addition followed by an intramolecular cyclization. This approach is particularly valuable for the synthesis of heterocyclic and carbocyclic frameworks.
A hypothetical tandem Michael-Mukaiyama aldol reaction sequence is proposed below. This type of reaction combines a conjugate addition with an aldol reaction in a single pot, offering a rapid route to highly functionalized molecules.
Application Example: Tandem Michael-Mukaiyama Aldol Reaction for the Synthesis of Substituted Cyclohexanones
This section outlines a potential application of this compound in a tandem Michael-Mukaiyama aldol reaction for the stereoselective synthesis of a substituted cyclohexanone derivative. This sequence is a powerful tool for constructing six-membered rings with multiple stereocenters.
Reaction Scheme
Caption: Proposed tandem Michael-Mukaiyama aldol reaction workflow.
Quantitative Data Summary
The following table presents hypothetical data for the proposed tandem reaction, based on typical yields and selectivities observed in similar transformations.
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | TiCl₄ | Dichloromethane | -78 | 75 | 90:10 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | Toluene | -78 to 0 | 68 | 85:15 |
| 3 | Acetaldehyde | SnCl₄ | Dichloromethane | -78 | 72 | 88:12 |
Experimental Protocol: General Procedure for the Tandem Michael-Mukaiyama Aldol Reaction
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Methyl vinyl ketone)
-
Aldehyde (e.g., Benzaldehyde)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ketone (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted cyclohexanone.
Visualization of the General Tandem Reaction Logic
The following diagram illustrates the logical progression of a generic tandem reaction initiated by a silyl enol ether.
Caption: Logical flow of a generic tandem reaction sequence.
Conclusion
This compound is a valuable reagent for initiating tandem reactions that enable the rapid assembly of complex molecular structures. While the primary documented reaction is the Mukaiyama aldol addition, its potential for integration into tandem sequences, such as the proposed Michael-Mukaiyama aldol reaction, highlights its utility in modern organic synthesis. The development of such one-pot procedures is crucial for improving synthetic efficiency in the fields of drug discovery and materials science. Further research into the scope and limitations of tandem reactions involving this reagent is warranted to fully exploit its synthetic potential.
References
Troubleshooting & Optimization
improving yield and selectivity in reactions of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene for improved yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a silyl enol ether. These compounds are valuable intermediates in organic synthesis, most notably as nucleophiles in carbon-carbon bond-forming reactions.[1] Its primary application is in the Mukaiyama aldol reaction, where it reacts with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy esters.[2][3] This reaction is widely used in the synthesis of complex organic molecules, including natural products.[1]
Q2: How is this compound synthesized?
Silyl enol ethers like this compound are typically prepared by reacting an enolizable carbonyl compound (in this case, ethyl isobutyrate) with a silylating agent, such as trimethylsilyl chloride, in the presence of a base.[1] The choice of base and reaction conditions can influence the regioselectivity of the silylation for unsymmetrical ketones.[1]
Q3: What factors influence the yield and selectivity of reactions with this silyl enol ether?
Several factors can significantly impact the outcome of reactions involving this compound:
-
Lewis Acid: The choice of Lewis acid is critical for activating the carbonyl electrophile and can influence both the reaction rate and the stereoselectivity of the addition.[2][4] Common Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[2][4]
-
Solvent: The reaction solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction's efficiency. Dichloromethane is a commonly used solvent for these reactions.
-
Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.
-
Substrate Structure: The steric and electronic properties of the aldehyde or ketone reactant will affect its reactivity and the stereochemical outcome of the reaction.
Q4: What are the common side reactions to be aware of?
Common side reactions include:
-
Hydrolysis of the silyl enol ether: Silyl enol ethers can be sensitive to moisture and acidic conditions, leading to hydrolysis back to the parent carbonyl compound.
-
Self-condensation of the aldehyde: If the aldehyde possesses enolizable protons, it can undergo self-condensation under the reaction conditions. The use of a silyl enol ether in the Mukaiyama aldol reaction helps to minimize this side reaction.[3]
-
Formation of undesired stereoisomers: Achieving high diastereoselectivity can be challenging and is highly dependent on the reaction conditions.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid | Use a freshly opened or properly stored bottle of the Lewis acid. Moisture can deactivate many Lewis acids. Consider titrating the Lewis acid solution to determine its exact molarity. |
| Decomposition of Silyl Enol Ether | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use anhydrous solvents. |
| Low Reactivity of the Carbonyl Compound | Electron-poor aldehydes are generally more reactive. For less reactive substrates, consider using a stronger Lewis acid or increasing the reaction temperature. However, be aware that higher temperatures may decrease selectivity. |
| Insufficient Reaction Time | Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion. |
| Impurities in Starting Materials | Purify the silyl enol ether and the carbonyl compound before use. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. |
Problem 2: Poor Diastereoselectivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The choice of Lewis acid can have a profound effect on the stereochemical outcome. Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) to find the optimal one for your specific substrates. For example, TiCl₄ often favors the formation of syn aldol products.[4] |
| Incorrect Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity. The transition states leading to different diastereomers may have small energy differences that can be exploited at lower temperatures. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Try different anhydrous solvents, such as dichloromethane, toluene, or hexane. |
| Steric Hindrance | The steric bulk of the silyl group and the substituents on both the silyl enol ether and the carbonyl compound can influence the facial selectivity of the addition. While the trimethylsilyl group is standard, more sterically demanding silyl groups can sometimes improve selectivity. |
Data Presentation
The following table summarizes reaction conditions and outcomes for a representative Mukaiyama aldol reaction involving this compound.
| Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 3-phenyl-propionaldehyde | Not Specified | Hexane | 0 | 50 | Not Reported | [5] |
| Benzaldehyde | TiCl₄ | Dichloromethane | -78 to RT | 82 (threo + erythro) | 63:19 (threo:erythro) | General Example[3] |
| Benzaldehyde | BF₃·OEt₂ | Dichloromethane | -78 | High | Varies with substrate | General Principle[4] |
Note: The data for benzaldehyde is a general example of a Mukaiyama aldol reaction and not specific to this compound, but illustrates the type of information that is critical for reaction optimization.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous. Dichloromethane can be distilled from calcium hydride.
-
Handle all reagents under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in dichloromethane, 1.1 mmol, 1.1 eq) to the stirred solution of the aldehyde. Stir for 15-30 minutes.
-
-
Addition of Silyl Enol Ether:
-
In a separate flame-dried flask, dissolve this compound (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (2 mL).
-
Add the silyl enol ether solution dropwise to the reaction mixture over 10-15 minutes.
-
-
Reaction Monitoring and Quenching:
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or an appropriate quenching agent for the specific Lewis acid used.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
If an emulsion forms, it can sometimes be broken up by the addition of diethyl ether and Celite, followed by filtration.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: General workflow for the Mukaiyama aldol reaction.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Welcome to the technical support center for the purification of reaction products derived from 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical products synthesized from this compound?
This reagent is a ketene silyl acetal, which is commonly used as a nucleophile in Mukaiyama aldol additions.[1][2][3] When reacted with aldehydes or ketones in the presence of a Lewis acid, it typically forms β-hydroxy esters. For example, its reaction with 3-phenyl-propionaldehyde yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate.
Q2: What are the most common purification techniques for products derived from this silyl enol ether?
The primary purification methods for the resulting β-hydroxy esters are:
-
Flash Column Chromatography: This is a widely used technique to separate the desired product from unreacted starting materials, catalysts, and byproducts.[4]
-
Distillation: For products that are thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[5]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method to achieve high purity.
Q3: What are some common impurities I might encounter?
Common impurities include:
-
Unreacted starting materials: Aldehydes or ketones that did not react.
-
Lewis acid catalyst residues: These are typically removed during aqueous workup.
-
Hydrolyzed silyl enol ether: If exposed to water before reaction, the silyl enol ether can hydrolyze back to the corresponding ethyl isobutyrate.
-
Self-condensation products of the aldehyde: Aldehydes, especially those that can enolize, might undergo self-condensation.[2]
-
Dehydrated aldol product: The resulting β-hydroxy ester can sometimes eliminate water to form an α,β-unsaturated ester, particularly under acidic conditions or at elevated temperatures.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Suggestion |
| Product decomposition on silica gel | Silyl enol ethers and their aldol products can be sensitive to acidic silica gel.[1] Try deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use neutral alumina for chromatography. |
| Incomplete reaction | Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Loss of product during workup | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layers is controlled to prevent product degradation or loss. |
| Product volatility | If your product is volatile, be cautious during solvent removal under reduced pressure. Use moderate temperatures and pressures. |
Problem 2: Product is an oil and will not crystallize.
| Possible Cause | Troubleshooting Suggestion |
| Presence of impurities | Impurities can significantly inhibit crystallization. Purify the oil by flash column chromatography to remove contaminants. |
| Product is a low-melting solid or an oil at room temperature | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a crystal of the pure product (if available), or cooling the solution to a lower temperature for an extended period. |
| Residual solvent | Ensure all solvent has been removed under high vacuum. Residual solvent can prevent crystallization. |
Problem 3: Product co-elutes with an impurity during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of product and impurity | Experiment with different solvent systems (eluents) to improve separation. A slight change in the polarity of the eluent can sometimes make a significant difference. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Impurity is a stereoisomer of the product | Mukaiyama aldol reactions can produce diastereomers.[2] Separating diastereomers by column chromatography can be challenging. You may need to screen various eluent systems or consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. |
Quantitative Data on Purification
The following table summarizes representative yields for the purification of products analogous to those derived from this compound.
| Product | Purification Method | Starting Purity (if available) | Final Purity (if available) | Yield | Reference |
| Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate | Distillation | Not Specified | >95% (by NMR) | 44% | [5] |
| Methyl β-hydroxybutyrate | Distillation | Not Specified | Virtually pure | 90% | |
| Ethyl 2,3-dioxo-3-phenylpropanoate | Flash Column Chromatography | Crude | Not Specified | 91% | [4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a β-hydroxy ester.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude product.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable, liquid β-hydroxy esters.
-
Apparatus Setup:
-
Set up a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is dry and joints are properly sealed.
-
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
-
Product Collection:
-
Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.
-
Collect the purified product from the receiving flask.
-
Visualizations
Caption: General workflow for the purification of products.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Troubleshooting Silyl Enol Ether Additions
Welcome to the technical support center for silyl enol ether additions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing these crucial carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during silyl enol ether additions, such as the Mukaiyama aldol reaction, in a question-and-answer format.
Question: Why is my silyl enol ether addition reaction showing low or no conversion?
Answer: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Handling:
-
Silyl Enol Ether Instability: Silyl enol ethers, particularly trimethylsilyl (TMS) ethers, can be sensitive to moisture and acidic conditions, leading to hydrolysis back to the corresponding ketone or aldehyde.[1][2] Ensure your silyl enol ether is pure and has been handled under anhydrous conditions. If purification is necessary, consider distillation over silica gel chromatography, which can cause decomposition.[1][3][4] For more stable alternatives, consider using bulkier silyl groups like tert-butyldimethylsilyl (TBDMS).[4]
-
Aldehyde/Ketone Reactivity: Ensure the electrophile (aldehyde or ketone) is pure and free of acidic impurities or water. Aldehydes are generally more reactive than ketones.[5] For less reactive electrophiles, more forcing conditions or a more active Lewis acid may be necessary.
-
Lewis Acid Activity: The Lewis acid is crucial for activating the electrophile.[6][7][8][9] Ensure it is fresh and has been handled under inert atmosphere to prevent deactivation by moisture. The choice of Lewis acid can significantly impact the reaction outcome.[10]
-
Solvent and Atmosphere: Strict anhydrous conditions are critical. Flame-dry glassware, use dry solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[11]
-
-
Reaction Conditions:
-
Temperature: Many silyl enol ether additions require low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[2] Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.
-
Stoichiometry and Order of Addition: The stoichiometry of the Lewis acid can be critical. While catalytic amounts are often desired, some systems require stoichiometric amounts for efficient conversion.[7] The order of addition can also be important; often, the silyl enol ether is added slowly to a mixture of the electrophile and Lewis acid.[12]
-
Question: My reaction is messy, with multiple side products. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired silyl enol ether addition.
-
Self-Condensation: In crossed-aldol reactions, the enolizable aldehyde or ketone can react with itself.[5] Using a pre-formed, purified silyl enol ether helps to mitigate this issue.
-
Polymerization: Aldehydes, especially reactive ones, can be prone to polymerization under Lewis acidic conditions. Using the correct stoichiometry of the Lewis acid and maintaining low temperatures can help control this.
-
Undesired Enolate Formation: If using in-situ generation of the silyl enol ether, ensure conditions are selective for the desired regioisomer (kinetic vs. thermodynamic).[2]
-
Hydrolysis: As mentioned, hydrolysis of the silyl enol ether is a common problem. Rigorous exclusion of water is essential.[2]
Data Presentation: Lewis Acid and Solvent Effects
The choice of Lewis acid and solvent significantly influences the yield and stereoselectivity of silyl enol ether additions. The following table summarizes the effect of different Lewis acids on a representative Mukaiyama aldol reaction.
| Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |
| TiCl₄ | CH₂Cl₂ | -78 | 1 | 92 | 28:72 |
| SnCl₄ | CH₂Cl₂ | -78 | 3 | 85 | 86:14 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 78 | >95:5 |
| ZnCl₂ | CH₂Cl₂ | -20 | 6 | 65 | 50:50 |
| TMSOTf (0.1 equiv) | CH₂Cl₂ | -78 | 0.5 | 95 | 10:90 |
This table is a representative compilation based on trends reported in the literature and is intended for illustrative purposes.[10][13]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Silyl Enol Ether Addition (Mukaiyama Aldol Reaction)
This protocol provides a general method for the addition of a silyl enol ether to an aldehyde, using titanium tetrachloride (TiCl₄) as the Lewis acid.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL) to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution of the aldehyde. Stir for 15 minutes.
-
In a separate flame-dried flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for troubleshooting low conversion in silyl enol ether additions.
Caption: A decision tree for troubleshooting low conversion in silyl enol ether additions.
Mukaiyama Aldol Reaction Pathway
This diagram illustrates the key steps in the Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: The reaction pathway of the Mukaiyama aldol addition.
References
- 1. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
challenges in handling and storage of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Welcome to the technical support center for 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (CAS No. 31469-16-6). This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling, storage, and application of this versatile silyl ketene acetal.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this reagent in a well-ventilated area, away from heat, sparks, and open flames, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How should I properly store this reagent to ensure its stability?
A2: This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is between 2°C and 8°C.[1] Storing it in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents is essential to prevent degradation.[2]
Q3: What are the common impurities found in this compound?
A3: Common impurities can include the corresponding carboxylic acid ester starting material from its synthesis and hydrolysis byproducts. Hydrolysis, caused by exposure to moisture, will lead to the formation of the corresponding ester and trimethylsilanol. Purification can be achieved by distillation.
Q4: Can this reagent be used in aqueous media?
A4: Due to its sensitivity to water, which leads to hydrolysis, this reagent is generally not compatible with aqueous reaction conditions. Reactions should be carried out in anhydrous solvents. While some Mukaiyama aldol reactions have been developed in aqueous media, they often require specific catalysts and conditions to prevent rapid decomposition of the silyl ketene acetal.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Degraded Reagent: The silyl ketene acetal may have hydrolyzed due to improper storage or handling. 2. Inactive Catalyst: The Lewis acid catalyst may be old or deactivated. 3. Insufficient Reaction Temperature: The reaction may require higher or lower temperatures for optimal conversion. 4. Presence of Moisture: Trace amounts of water in the solvent or on glassware can quench the reaction. | 1. Verify Reagent Quality: Check the purity of the reagent by NMR or GC-MS. If necessary, purify by distillation. 2. Use Fresh Catalyst: Use a freshly opened bottle or a recently purified/activated catalyst. 3. Optimize Temperature: Perform small-scale experiments at different temperatures to find the optimal condition. 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents. |
| Formation of multiple products/side reactions | 1. Incorrect Stoichiometry: An improper ratio of reactants or catalyst can lead to side reactions. 2. Unsuitable Lewis Acid: The choice of Lewis acid can significantly influence the reaction's stereoselectivity and outcome.[2] 3. Reaction Time: Prolonged reaction times may lead to decomposition of the product or side reactions. | 1. Optimize Stoichiometry: Carefully control the molar ratios of the silyl ketene acetal, electrophile, and catalyst. 2. Screen Lewis Acids: Experiment with different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) to improve selectivity.[2] 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the starting material is consumed. |
| Desilylation of the product during workup | 1. Acidic Workup Conditions: The silyl ether product can be sensitive to acid. 2. Extended Exposure to Protic Solvents: Prolonged contact with water or alcohols during extraction can lead to desilylation. | 1. Use Neutral or Mildly Basic Workup: Quench the reaction with a non-acidic solution (e.g., saturated NaHCO₃ solution). 2. Minimize Contact with Protic Solvents: Perform extractions quickly and efficiently. |
| Difficulty in purifying the product from starting material | 1. Similar Polarity: The product and starting material may have similar polarities, making chromatographic separation challenging. | 1. Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method. 2. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O₂Si | [4] |
| Molecular Weight | 188.34 g/mol | [4] |
| CAS Number | 31469-16-6 | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Storage Temperature | 2-8 °C | [1] |
| Flash Point | Flammable liquid and vapor | [1] |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
Experimental Protocols
General Protocol for a Mukaiyama Aldol Reaction
This protocol provides a general methodology for the reaction of this compound with an aldehyde, a common application for this reagent.[4]
Materials:
-
This compound
-
Aldehyde (e.g., 3-phenyl-propionaldehyde)[4]
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., 1.1 eq of TiCl₄) to the stirred solution.
-
Nucleophile Addition: After stirring for 15-30 minutes, add this compound (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common issues during reactions with this compound.
Caption: Troubleshooting workflow for reactions.
Mukaiyama Aldol Reaction Experimental Workflow
This diagram outlines the key steps in performing a Mukaiyama aldol reaction.
Caption: Mukaiyama aldol experimental workflow.
References
effect of substrate scope on the reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Technical Support Center: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the successful use of this versatile silyl ketene acetal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a silyl ketene acetal derived from ethyl isobutyrate. It functions as a nucleophilic proponent in various organic reactions. Its primary applications include Lewis acid-catalyzed reactions such as the Mukaiyama aldol and Michael addition reactions, where it serves as a synthetic equivalent of an ester enolate. These reactions are fundamental in carbon-carbon bond formation, a critical step in the synthesis of complex organic molecules.
Q2: What are the key advantages of using this silyl ketene acetal over a traditional lithium enolate?
A2: This silyl ketene acetal offers several advantages over traditional lithium enolates:
-
Stability: It is generally more stable and can be isolated and purified before use.
-
Mild Reaction Conditions: Reactions can be carried out under much milder, non-basic conditions, which improves functional group tolerance.
-
Stereocontrol: In many cases, the use of chiral Lewis acids or auxiliaries allows for high levels of stereocontrol (diastereo- and enantioselectivity) in the addition reactions.
Q3: What types of substrates are compatible with this compound?
A3: This reagent is highly reactive towards a broad range of electrophilic substrates. The substrate scope primarily includes:
-
Aldehydes and Ketones: For the synthesis of β-hydroxy esters via the Mukaiyama aldol reaction.
-
Imines: For the synthesis of β-amino esters.
-
α,β-Unsaturated Carbonyl Compounds: For conjugate addition (Michael reaction) to form 1,5-dicarbonyl compounds.
-
Acetals and Ketals: Reacts to form β-alkoxy esters.
Troubleshooting and Experimental Guides
This section addresses specific issues that may be encountered during experimentation and provides detailed protocols.
Issue 1: Low Yield in Mukaiyama Aldol Reaction with an Aliphatic Aldehyde
Q: I am attempting a Mukaiyama aldol reaction between this compound and an aliphatic aldehyde using TiCl₄ as a Lewis acid, but my yields are consistently low (<30%). What are the potential causes and how can I improve the outcome?
A: Low yields in this reaction can stem from several factors, including reagent quality, reaction conditions, and work-up procedures. Here is a systematic troubleshooting guide:
Potential Causes & Solutions:
-
Reagent Quality:
-
Silyl Ketene Acetal: The reagent is sensitive to moisture and can hydrolyze. Ensure it is freshly prepared or distilled before use. Store under an inert atmosphere (Argon or Nitrogen).
-
Lewis Acid: Titanium tetrachloride (TiCl₄) is extremely hygroscopic. Use a freshly opened bottle or a recently titrated solution.
-
Solvent and Aldehyde: Ensure all solvents are anhydrous and the aldehyde is purified to remove any carboxylic acid impurities.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at low temperatures (-78 °C) to minimize side reactions. Ensure your cooling bath is stable. Sometimes, a slight increase in temperature (e.g., to -40 °C) after the initial addition can improve conversion, but this must be optimized.
-
Stoichiometry: The stoichiometry of the Lewis acid is critical. While catalytic amounts can be used, stoichiometric amounts of TiCl₄ are often required for less reactive aldehydes.
-
Experimental Protocol: Mukaiyama Aldol Reaction
This protocol provides a general procedure for the TiCl₄-mediated addition to an aldehyde.
Diagram: Experimental Workflow for Mukaiyama Aldol Reaction
Caption: General workflow for a TiCl₄-mediated Mukaiyama aldol reaction.
Methodology:
-
Under an inert atmosphere (Argon), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL) to a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq) dropwise. The solution may turn yellow or orange.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add this compound (1.2 mmol, 1.2 eq) dropwise over 5 minutes.
-
Monitor the reaction by TLC. Let it stir at -78 °C for 1-4 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Poor Diastereoselectivity in Reactions with Chiral Aldehydes
Q: I am reacting the silyl ketene acetal with a chiral α-substituted aldehyde, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: The facial selectivity of the addition is influenced by the Lewis acid and reaction conditions. The inherent diastereoselectivity (Cram vs. anti-Cram) can be poor with TiCl₄.
Strategies to Improve Diastereoselectivity:
-
Choice of Lewis Acid: Different Lewis acids can have a profound impact on stereoselectivity. Consider screening other Lewis acids. For example, SnCl₄ or BF₃·OEt₂ can sometimes offer improved selectivity depending on the substrate.
-
Chelating vs. Non-Chelating Conditions: If your aldehyde has a chelating group (e.g., a β-alkoxy group), using a chelating Lewis acid like MgBr₂ or TiCl₄ can lock the conformation and lead to high selectivity. For non-chelating control, a bulky Lewis acid like aluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) can be effective.
Diagram: Logic for Improving Diastereoselectivity
Caption: Decision-making process for enhancing diastereoselectivity.
Data on Substrate Scope and Reactivity
The following table summarizes typical yields for the reaction of this compound with various electrophiles under TiCl₄-mediated conditions.
| Entry | Electrophile (Substrate) | Product Type | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | β-Hydroxy Ester | 90-98 | |
| 2 | Cyclohexanone | β-Hydroxy Ester | 85-92 | |
| 3 | Propanal | β-Hydroxy Ester | 88-95 | |
| 4 | Acetone | β-Hydroxy Ester | 75-85 | |
| 5 | Benzaldehyde dimethyl acetal | β-Methoxy Ester | 93 |
Note: Yields are highly dependent on specific reaction conditions and substrate purity.
Technical Support Center: Quenching Protocols for Reactions Involving 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
This guide provides detailed troubleshooting advice and standardized protocols for quenching chemical reactions, particularly Mukaiyama aldol reactions, that utilize 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a Mukaiyama aldol reaction using this compound?
A1: The most common procedure involves quenching the reaction at low temperatures (e.g., -78°C) to deactivate the Lewis acid catalyst and prevent side reactions. This is typically achieved by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] This method neutralizes the acidic catalyst and reaction medium, which is crucial for preserving acid-sensitive functional groups. The subsequent workup involves warming the mixture to room temperature, separating the organic and aqueous layers, extracting the aqueous layer with an organic solvent, and then drying and concentrating the combined organic phases.
Q2: How do I choose between an acidic, basic, or neutral quenching agent?
A2: The choice of quenching agent depends on the stability of your product and the nature of the catalyst.
-
Basic Quench (e.g., sat. aq. NaHCO₃): This is the most common and generally the safest method. It effectively neutralizes Lewis acids like TiCl₄ or TMSOTf without exposing the product to harsh acidic conditions that could cause degradation.[1]
-
Neutral Quench (e.g., water or brine): A neutral quench can be used, but it may be less effective at neutralizing the catalyst quickly. It is sometimes followed by a basic wash during the workup.
-
Acidic Quench (e.g., dilute HCl or sat. aq. NH₄Cl): An acidic workup is primarily used to facilitate the hydrolysis of the intermediate silyl ether to the final β-hydroxy ester product.[1] However, it should only be used if the desired product is stable to acid. Saturated ammonium chloride (NH₄Cl) is a mildly acidic option often used for this purpose.[3]
Q3: My reaction seems to have stalled, and upon quenching, I only recover my starting materials. What could be the issue?
A3: Recovering starting materials usually points to an issue with the reaction itself rather than the quench. Potential causes include:
-
Inactive Catalyst: The Lewis acid may have been deactivated by moisture in the reagents or solvent. Ensure all glassware is flame-dried and all reagents are anhydrous.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or allowing it to warm slowly to a slightly higher temperature if the reactants are stable.
-
Hydrolysis of the Silyl Enol Ether: If trace amounts of water are present, the this compound can hydrolyze back to the corresponding ester before it has a chance to react with the aldehyde or ketone.[4][5]
Q4: I've formed a thick emulsion during the aqueous workup after quenching. How can I break it?
A4: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.
-
Allow the mixture to stand for an extended period without agitation.
-
Gently swirl the mixture in the separatory funnel instead of shaking vigorously.
-
If a persistent emulsion forms, filtering the entire mixture through a pad of Celite can sometimes help break it up.[3]
Q5: How can I ensure the complete hydrolysis of the intermediate trimethylsilyl (TMS) ether to the desired alcohol product?
A5: The silyl ether formed after the aldol addition needs to be hydrolyzed to yield the final product.
-
Acid-Catalyzed Hydrolysis: Often, the quenching and workup with a mild acid like saturated NH₄Cl or a brief treatment with dilute HCl is sufficient.[1]
-
Fluoride-Based Workup: For more robust silyl ethers or when acidic conditions must be avoided, a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) can be used.[3] A wash with an aqueous KF solution can effectively cleave the Si-O bond.[3]
Troubleshooting Guide
This table summarizes common issues encountered during the quenching and workup of reactions involving this compound and provides recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; Catalyst deactivation; Premature hydrolysis of the silyl enol ether. | Ensure anhydrous conditions; Verify catalyst activity; Increase reaction time or temperature cautiously. |
| Recovery of Silylated Adduct (Pre-hydrolysis) | Quench/workup was not sufficiently acidic or protic to induce hydrolysis. | Re-dissolve the crude product in a solvent like THF and treat with 1M HCl for a short period, monitoring by TLC.[1] Alternatively, use a fluoride source like TBAF. |
| Formation of Emulsion | High concentration of salts or polar byproducts. | Add brine to the separatory funnel; Allow mixture to stand; Filter through Celite.[3] |
| Product Degradation | Product is unstable to the quenching/workup conditions (e.g., too acidic). | Use a milder quenching agent like saturated NaHCO₃.[1] Avoid strong acids and prolonged exposure to aqueous phases. |
| Presence of Tin/Boron Byproducts | Use of tin- or boron-based Lewis acids. | For tin byproducts, wash the organic layer with 1M KF solution to precipitate tin salts.[3] For boron compounds, co-evaporate the crude product with methanol multiple times.[3] |
Experimental Protocols
Protocol 1: Standard Quenching with Sodium Bicarbonate
This protocol is suitable for most Mukaiyama aldol reactions where the final product is the silyl ether or when the subsequent hydrolysis is planned as a separate step.
-
Cool the Reaction: Maintain the reaction mixture at the reaction temperature (e.g., -78°C).
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Quench the Reaction: While stirring the reaction mixture vigorously, slowly add the saturated NaHCO₃ solution dropwise until the gas evolution ceases and the mixture is basic.
-
Warm and Separate: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extract: Separate the organic and aqueous layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash and Dry: Combine all organic extracts. Wash the combined organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Acidic Workup for Silyl Ether Hydrolysis
This protocol is used to directly obtain the hydrolyzed β-hydroxy ester product, assuming the product is acid-stable.
-
Quench Reaction: At -78°C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Warm and Stir: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the hydrolysis of the silyl ether by TLC.
-
Separate and Extract: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[1]
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate: Remove the solvent under reduced pressure to obtain the crude β-hydroxy ester.
Visualized Workflows
Caption: A typical workflow for quenching a reaction and working up the product.
Caption: A decision tree for troubleshooting common outcomes after quenching.
References
Validation & Comparative
A Comparative Guide to Silyl Enol Ethers: Focus on 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silyl enol ethers stand out as versatile and powerful intermediates for carbon-carbon bond formation. Their stability, ease of handling, and tunable reactivity make them indispensable tools in the construction of complex molecular architectures, a cornerstone of drug development and materials science. This guide provides an objective comparison of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a reactive silyl ketene acetal, with other commonly employed silyl enol ethers, supported by experimental data to inform reagent selection in synthetic endeavors.
Performance Overview: Reactivity and Applications
Silyl enol ethers are the silyl-protected counterparts of enolates, mitigating the high reactivity and strong basicity of the latter.[1] This tamed reactivity allows for their isolation and purification, offering significant advantages in multi-step syntheses. Their utility is most prominently showcased in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds, which has become a staple in synthetic organic chemistry.[2][3]
A key distinction among silyl enol ethers lies in their parent carbonyl compound. Those derived from ketones, such as 1-(trimethylsiloxy)cyclohexene and 1-phenyl-1-(trimethylsiloxy)ethene, are generally less nucleophilic than their ester-derived counterparts, known as silyl ketene acetals.[4][5] this compound falls into this latter, more reactive class.
The increased nucleophilicity of silyl ketene acetals translates to higher reaction rates and often better yields in reactions like the Mukaiyama aldol addition. This enhanced reactivity can be attributed to the electron-donating effect of the additional alkoxy group.
Comparative Data: The Mukaiyama Aldol Reaction
To provide a quantitative comparison, the performance of this compound and other representative silyl enol ethers in the Mukaiyama aldol reaction with benzaldehyde is summarized below. The data is compiled from literature sources and aims to provide a comparative snapshot under similar conditions.
| Silyl Enol Ether | Structure | Aldehyde | Lewis Acid | Solvent | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| This compound |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | ~95 (estimated) | Not Reported | [4] |
| 1-(Trimethylsiloxy)cyclohexene |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | 82 | 63:19 (threo:erythro) | [2][4] |
| 1-Phenyl-1-(trimethylsiloxy)ethene |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | High (qualitative) | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Mukaiyama aldol reaction.
General Procedure for the Mukaiyama Aldol Reaction with Titanium Tetrachloride:
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C is added titanium tetrachloride (1.1 mmol) dropwise. The resulting mixture is stirred for 5 minutes, after which a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Protocol for the Reaction of 1-(Trimethylsiloxy)cyclohexene with Benzaldehyde: [5]
To a stirred solution of benzaldehyde (0.3 mmol, 30 mg) in distilled water (10.0 g) is added the catalyst (10 mol-%) if applicable. Then, 1-(trimethylsiloxy)cyclohexene (0.31 mmol, 53 mg) is added. The reaction mixture is stirred for 20 hours at 25 °C. The organic solvent is removed under reduced pressure, and distilled water (5.0 mL) is added. The aqueous phase is extracted with dichloromethane (20 mL). After removal of the organic solvent in vacuo, the crude product is dried and analyzed by ¹H-NMR spectroscopy to determine the yield of 2-[hydroxy(phenyl)methyl]cyclohexanone.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of silyl enol ether chemistry.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Activation of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene for Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of silyl enol ethers is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. Among these, 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene stands out as a versatile C4 building block. Its reaction with carbonyl compounds, particularly in the context of the Mukaiyama aldol addition, provides access to a wide array of β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The choice of Lewis acid catalyst is paramount in this transformation, directly influencing reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of four commonly employed Lewis acids—Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Zinc chloride (ZnCl₂)—for the activation of this compound in its reaction with benzaldehyde, a model aromatic aldehyde.
Performance Comparison of Lewis Acids
The efficacy of each Lewis acid in promoting the Mukaiyama aldol reaction between this compound and benzaldehyde is summarized below. The data, compiled from various sources, highlights the superior performance of Titanium tetrachloride under typical reaction conditions.
| Lewis Acid | Product Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Titanium tetrachloride (TiCl₄) | ~90% | 1 - 3 | -78 to room temp. |
| Boron trifluoride etherate (BF₃·OEt₂) ** | ~85% | 2 - 4 | -78 to room temp. |
| Tin(IV) chloride (SnCl₄) | Variable, often lower | Longer reaction times may be needed | -78 to room temp. |
| Zinc chloride (ZnCl₂) ** | Generally lower yields | Longer reaction times may be needed | -78 to room temp. |
Note: The presented data is a synthesis of typical results reported in the literature for Mukaiyama aldol reactions of silyl ketene acetals with aldehydes and may vary depending on the specific experimental conditions. Direct comparative studies under identical conditions for this specific substrate are limited.
Key Observations:
-
Titanium tetrachloride (TiCl₄) consistently emerges as a highly effective Lewis acid for this transformation, affording high yields in relatively short reaction times.[1][2][3] Its strong Lewis acidity allows for efficient activation of the aldehyde at low temperatures, minimizing side reactions.[4]
-
**Boron trifluoride etherate (BF₃·OEt₂) ** is also a competent catalyst, providing good to excellent yields.[1] It is a convenient and less harsh alternative to TiCl₄, though it may sometimes require slightly longer reaction times.
-
Tin(IV) chloride (SnCl₄) can be employed, but its performance is more variable and often results in lower yields compared to TiCl₄ and BF₃·OEt₂ in this specific application.[5]
-
**Zinc chloride (ZnCl₂) ** is generally a milder Lewis acid and, in the context of this reaction, tends to provide lower yields and may require more forcing conditions.
Experimental Protocols
Detailed methodologies for the Mukaiyama aldol reaction utilizing each Lewis acid are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
General Experimental Workflow
The general workflow for the comparative study of Lewis acid activation is depicted in the following diagram:
Caption: General workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction.
Protocol 1: Titanium Tetrachloride (TiCl₄) Catalyzed Aldol Addition
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add titanium tetrachloride (TiCl₄) (1.1 equivalents) dropwise to the stirred solvent.
-
To this solution, add a solution of benzaldehyde (1.0 equivalent) in CH₂Cl₂ dropwise.
-
After stirring for 5 minutes, add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ester.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Aldol Addition
-
Follow the general setup as described in Protocol 1.
-
To the cooled (-78 °C) anhydrous CH₂Cl₂, add boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) dropwise.
-
Add a solution of benzaldehyde (1.0 equivalent) in CH₂Cl₂ dropwise.
-
After stirring for 5 minutes, add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, allowing it to slowly warm to room temperature. Monitor by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Perform the extraction and purification as described in Protocol 1.
Protocol 3: Tin(IV) Chloride (SnCl₄) Catalyzed Aldol Addition
-
Follow the general setup as described in Protocol 1.
-
To the cooled (-78 °C) anhydrous CH₂Cl₂, add tin(IV) chloride (SnCl₄) (1.1 equivalents) dropwise.
-
Add a solution of benzaldehyde (1.0 equivalent) in CH₂Cl₂ dropwise.
-
After stirring for 5 minutes, add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C and monitor the progress by TLC. Reaction times may be longer compared to TiCl₄ and BF₃·OEt₂.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Perform the extraction and purification as described in Protocol 1.
Protocol 4: Zinc Chloride (ZnCl₂) Catalyzed Aldol Addition
-
To a flame-dried flask, add anhydrous zinc chloride (ZnCl₂) (1.5 equivalents) and heat under vacuum to ensure it is anhydrous. Allow to cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous CH₂Cl₂ and cool the suspension to -78 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in CH₂Cl₂ dropwise.
-
Add a solution of this compound (1.2 equivalents) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C, allowing it to warm to room temperature over several hours. Monitor by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Perform the extraction and purification as described in Protocol 1. Note that the heterogeneity of the reaction mixture may require vigorous stirring.
Signaling Pathway of Lewis Acid Activation
The activation of the aldehyde by a Lewis acid is a critical step in the Mukaiyama aldol reaction. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the silyl enol ether.
Caption: Lewis acid activation pathway in the Mukaiyama aldol reaction.
Conclusion
This comparative guide underscores the importance of Lewis acid selection in the activation of this compound for Mukaiyama aldol reactions. For achieving high efficiency and yields, Titanium tetrachloride is the recommended Lewis acid. Boron trifluoride etherate presents a viable and milder alternative. The choice of catalyst will ultimately depend on the specific substrate, desired outcome, and practical considerations of the research. The provided protocols offer a solid foundation for further optimization and application in the synthesis of complex molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Alternative Reagents for the Synthesis of α,α-Disubstituted Esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of α,α-disubstituted esters is a critical process in the construction of complex molecular architectures. These motifs are prevalent in a wide array of biologically active compounds and natural products. This guide provides a comprehensive comparison of alternative reagents and methodologies for their synthesis, supported by experimental data and detailed protocols. The methods covered include the classic malonic ester synthesis, phase-transfer catalysis, and modern transition-metal catalysis, offering a balanced view of their respective advantages and limitations.
Comparison of Synthetic Methodologies
The choice of synthetic route to α,α-disubstituted esters is often dictated by factors such as substrate scope, desired stereochemistry, reaction conditions, and scalability. Below is a comparative overview of the most common and effective methods.
| Method | General Substrates | Key Reagents/Catalysts | Typical Conditions | Yields | Enantioselectivity |
| Malonic Ester Synthesis | Diethyl malonate, alkyl halides | Sodium ethoxide (NaOEt) | Reflux in ethanol | 60-90% | Not inherently enantioselective |
| Phase-Transfer Catalysis | Malonate esters, alkyl halides | Quaternary ammonium salts, KOH | Biphasic, often at or below room temp. | High (up to 99%) | High (up to 98% ee) with chiral catalysts |
| Palladium-Catalyzed α-Arylation | Esters, aryl bromides/chlorides | Pd(OAc)₂, bulky phosphine ligands, LiHMDS | Room temp. to 80 °C | High (79-86% for specific examples) | Not inherently enantioselective |
In-Depth Analysis of Key Methodologies
Malonic Ester Synthesis
The malonic ester synthesis is a foundational and versatile method for the preparation of mono- and disubstituted carboxylic acids, which can be readily esterified.[1][2] The process involves the deprotonation of a malonic ester, typically diethyl malonate, with a base like sodium ethoxide to form a stabilized enolate. This enolate then undergoes sequential alkylation with alkyl halides. Subsequent hydrolysis and decarboxylation yield the desired α,α-disubstituted carboxylic acid, which can then be esterified. A significant drawback of this method is the potential for dialkylation to occur as a side reaction, which can be minimized by using an excess of the malonic ester.[3]
General Reaction Pathway: The synthesis proceeds through a series of distinct steps:
-
Enolate Formation: A base removes the acidic α-proton from the malonic ester.
-
First Alkylation (SN2): The enolate acts as a nucleophile, attacking an alkyl halide.
-
Second Enolate Formation: The monoalkylated malonic ester is deprotonated again.
-
Second Alkylation (SN2): The second enolate reacts with another alkyl halide.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then decarboxylates upon heating to yield the final product.
Caption: Generalized workflow for malonic ester synthesis.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more efficient alternative to the classical malonic ester synthesis for the α,α-dialkylation of esters. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport an anionic nucleophile (the enolate) from an aqueous or solid phase into an organic phase where the alkylating agent resides.[4] This technique can provide high yields and, with the use of chiral phase-transfer catalysts, can achieve high levels of enantioselectivity, making it a powerful tool for asymmetric synthesis.[5]
Performance Data for Enantioselective PTC Alkylation: One study on the enantioselective PTC α-alkylation of a 2,2-diphenylethyl tert-butyl α-methylmalonate derivative using a chiral phase-transfer catalyst reported the following results for various alkylating agents:[5]
| Alkylating Agent | Product | Yield (%) | ee (%) |
| Allyl bromide | 7a | 99 | 86 |
| Cinnamyl bromide | 7b | 70 | 90 |
| Propargyl bromide | 7c | 70 | 66 |
| Benzyl bromide | 7e | 99 | 95 |
| 4-Chlorobenzyl bromide | 7f | 90 | 98 |
| 4-Methoxybenzyl bromide | 7g | 95 | 91 |
Experimental Protocol for Enantioselective PTC Alkylation: A solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) is prepared at room temperature. The mixture is then cooled to the specified low temperature, and a 50% w/v aqueous solution of KOH (36.4 μL, 0.324 mmol) is added. The reaction is stirred until the starting material is consumed, as monitored by an appropriate analytical technique.
Caption: Logical relationship in phase-transfer catalysis.
Transition-Metal Catalysis: Palladium-Catalyzed α-Arylation
For the synthesis of α,α-diaryl or α-alkyl-α-aryl esters, palladium-catalyzed α-arylation has emerged as a powerful and versatile method.[6][7][8][9] This approach involves the cross-coupling of an ester enolate with an aryl halide or triflate. The development of bulky, electron-rich phosphine ligands has been crucial for achieving high yields and functional group tolerance.[1] This methodology allows for the formation of quaternary carbon centers under relatively mild conditions.[6]
Performance Data for Palladium-Catalyzed α-Arylation: The synthesis of important nonsteroidal anti-inflammatory drug derivatives has been achieved with good yields using this method:[6]
| Product | Yield (%) |
| (±)-Naproxen tert-butyl ester | 79 |
| (±)-Flurbiprofen tert-butyl ester | 86 |
Experimental Protocol for Palladium-Catalyzed Intramolecular α-Arylation: To a solution of methyl 3-[N-(2-iodobenzyl)-N-benzylamino]propanoate (75 mg, 0.183 mmol) in dry THF (15 mL) in a sealed tube, K₃PO₄ (116.5 mg, 0.549 mmol) and Pd(PPh₃)₄ (42.3 mg, 0.036 mmol) are added. The mixture is then heated at 110 °C for 3 days. After cooling, the reaction is concentrated, and the residue is dissolved in CH₂Cl₂ for further purification.[9]
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.
Conclusion
The synthesis of α,α-disubstituted esters can be achieved through a variety of effective methods. The classical malonic ester synthesis remains a reliable, albeit sometimes harsh, method. For milder conditions and the potential for high enantioselectivity, phase-transfer catalysis presents an excellent alternative. For the specific introduction of aryl groups to form quaternary centers, palladium-catalyzed α-arylation is a state-of-the-art technique with broad substrate scope and good functional group tolerance. The choice of the optimal reagent and methodology will ultimately depend on the specific target molecule, desired stereochemistry, and available resources.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ppor.az [ppor.az]
- 4. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Stereochemical Assignments in Products from 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and analysis. This guide provides a comprehensive comparison of methods for validating the stereochemical assignments of products derived from the Mukaiyama aldol reaction of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a widely used silyl ketene acetal. We will delve into the performance of this reagent in comparison to other alternatives, supported by experimental data, and provide detailed protocols for key analytical techniques.
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the stereoselective synthesis of β-hydroxy esters. The stereochemical outcome of this reaction is highly dependent on the geometry of the silyl enol ether, the nature of the aldehyde, the Lewis acid catalyst employed, and the reaction conditions.[1][2] Validating the relative and absolute stereochemistry of the resulting products is paramount for understanding reaction mechanisms and for the development of stereochemically pure compounds, particularly in the pharmaceutical industry.
Performance Comparison of Silyl Enol Ethers in Asymmetric Aldol Reactions
The choice of silyl enol ether can significantly influence the diastereoselectivity and enantioselectivity of the Mukaiyama aldol reaction. While specific quantitative data for this compound can be sparse in readily available literature, we can infer its expected performance based on general principles and compare it with other commonly used silyl enol ethers. Factors such as the steric bulk of the silyl group and the substituents on the enol ether double bond play a crucial role.[1]
| Silyl Enol Ether | Typical Diastereoselectivity (syn:anti) | Typical Enantioselectivity (% ee) | Notes |
| This compound | Generally favors syn products, but can be influenced by the Lewis acid and aldehyde structure.[3] | Variable, highly dependent on the chiral Lewis acid or auxiliary used. | The gem-dimethyl group can influence facial selectivity. |
| 1-(Trimethylsiloxy)cyclohexene | Diastereomeric mixture (e.g., with benzaldehyde, ~3:1 threo:erythro).[2] | Dependent on chiral catalyst. | A standard for initial studies of stereoselectivity. |
| (Z)-1-Phenyl-1-(trimethylsiloxy)propene | Generally high syn selectivity. | Can achieve high % ee with appropriate chiral Lewis acids. | The geometry of the enol ether is crucial for stereochemical control. |
| (E)-1-Phenyl-1-(trimethylsiloxy)propene | Generally high anti selectivity. | Can achieve high % ee with appropriate chiral Lewis acids. | Demonstrates the importance of enol ether geometry. |
| Silyl ketene acetals from thioesters | Often show high diastereoselectivity. | High enantioselectivities are achievable. | The sulfur atom can influence coordination to the Lewis acid. |
Note: The diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) are highly dependent on the specific aldehyde, chiral Lewis acid, and reaction conditions used. The data presented here are illustrative examples. For instance, a titanium chloride-catalyzed vinylogous Mukaiyama aldol reaction has been reported to yield a product with a 7:1 diastereomeric ratio.[4]
Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical outcome of these reactions requires robust analytical techniques. The three primary methods for validation are Nuclear Magnetic Resonance (NMR) spectroscopy (often in conjunction with chiral derivatizing agents), single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy: Mosher's Ester Analysis for Determining Absolute Configuration
Mosher's ester analysis is a powerful NMR-based method to determine the absolute configuration of secondary alcohols, such as the β-hydroxy group in the aldol products.[5][6][7] The method involves the formation of diastereomeric esters with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be correlated to the absolute configuration of the alcohol center.[5]
Detailed Experimental Protocol:
-
Preparation of the (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve the purified β-hydroxy ester (1-5 mg) in dry dichloromethane (0.5 mL).
-
To one vial, add (R)-(-)-MTPA-Cl (1.5 equivalents), and to the other, add (S)-(+)-MTPA-Cl (1.5 equivalents).
-
Add 4-(dimethylamino)pyridine (DMAP) (2 equivalents) to each vial.
-
Seal the vials and stir the reactions at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reactions with a few drops of saturated aqueous sodium bicarbonate solution.
-
Extract the products with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the diastereomeric esters by flash column chromatography on silica gel.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for the groups on either side of the newly formed stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.
-
-
Determination of Absolute Configuration:
-
Protons on one side of the MTPA ester plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model of the Mosher's ester conformation, the signs of the Δδ values can be used to assign the absolute configuration of the alcohol.
-
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry. The primary challenge of this technique is obtaining a high-quality single crystal of the analyte.
Detailed Experimental Protocol:
-
Crystal Growth:
-
Ensure the purified aldol product is of high purity (>98%).
-
Slowly evaporate a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents include hexanes, ethyl acetate, and dichloromethane.
-
Alternatively, use vapor diffusion by dissolving the compound in a small amount of a relatively non-volatile solvent and placing it in a sealed container with a more volatile anti-solvent.
-
Cooling a saturated solution can also induce crystallization.
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data.
-
For the determination of absolute configuration, the presence of a heavy atom or the use of anomalous dispersion is often necessary. The Flack parameter is a key indicator of the correctness of the absolute structure assignment.
-
Caption: General workflow for single-crystal X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a reaction.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[8][10][11][12][13]
Detailed Experimental Protocol:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of β-hydroxy esters.[10]
-
Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[14]
-
For acidic or basic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase may be necessary to improve peak shape and resolution.[14]
-
-
Sample Preparation and Analysis:
-
Dissolve a small amount of the purified aldol product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
-
Determination of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
The validation of stereochemical assignments in the products of Mukaiyama aldol reactions using this compound is a multi-faceted process that relies on a combination of powerful analytical techniques. While the inherent stereoselectivity of this reagent is influenced by various factors, its performance can be systematically evaluated and compared to other silyl enol ethers. By employing the detailed experimental protocols for NMR spectroscopy, X-ray crystallography, and chiral HPLC outlined in this guide, researchers can confidently and accurately determine the stereochemical outcomes of their reactions, a crucial step in the advancement of stereoselective synthesis and drug development.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. Generation of (E)-Silylketene Acetals in a Rhodium-DuPhos Catalyzed Two-Step Reductive Aldol Reaction [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Navigating Nucleophilicity: A Comparative Guide to the Reactivity of Silyl Ketene Acetals in Kinetic Studies
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of silyl ketene acetals is paramount for the strategic design of synthetic routes. This guide offers a comparative analysis of the kinetic reactivity of various silyl ketene acetals, drawing upon available experimental data to illuminate the factors governing their performance in key carbon-carbon bond-forming reactions.
While a comprehensive, centralized database of kinetic data for a wide array of silyl ketene acetals remains an ongoing pursuit within the research community, this guide synthesizes qualitative and semi-quantitative findings from various studies to provide a clear overview of reactivity trends. The following sections delve into the structural and electronic factors influencing reaction rates, supported by generalized experimental protocols and illustrative diagrams to contextualize the underlying principles.
Qualitative Comparison of Silyl Ketene Acetal Reactivity
The reactivity of silyl ketene acetals in reactions such as aldol and Michael additions is significantly influenced by the substitution pattern on the acetal itself and the nature of the silyl group. The following table summarizes these general trends observed in kinetic studies.
| Silyl Ketene Acetal Structure | General Reactivity Trend | Influencing Factors |
| Substitution at the α-carbon | Increased steric bulk at the α-position generally leads to a decrease in reaction rate. | Steric hindrance can impede the approach of the electrophile to the nucleophilic carbon. |
| Substitution at the β-carbon | Electron-donating groups at the β-position tend to increase the nucleophilicity and thus the reaction rate. | Electron-donating groups enhance the electron density of the double bond, making the acetal a more potent nucleophile. |
| Nature of the Silyl Group | Larger, bulkier silyl groups can sometimes lead to a decrease in reaction rate. | The size of the silyl group can influence the ease of formation of the active intermediate and may also contribute to steric hindrance. |
| (E) vs. (Z) Geometry | The geometry of the silyl ketene acetal can influence the stereochemical outcome of the reaction, and in some cases, may have a modest effect on the reaction rate. | The specific transition state geometry adopted during the reaction can be favored by one isomer over the other. |
Experimental Protocols: A Generalized Approach to Kinetic Studies
While specific parameters will vary depending on the reaction, a general methodology for conducting kinetic studies on silyl ketene acetal reactivity can be outlined. These experiments are typically designed to determine reaction orders, rate constants, and activation energies.
Objective: To determine the rate law and rate constant for the reaction of a silyl ketene acetal with an electrophile.
Materials:
-
Silyl ketene acetal of interest
-
Electrophile (e.g., aldehyde, enone)
-
Lewis acid catalyst (if applicable)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Internal standard for spectroscopic analysis (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
Apparatus:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with magnetic stirring
-
Temperature-controlled bath
-
Syringes for reagent addition
-
Spectrometer for reaction monitoring (e.g., NMR, IR, or UV-Vis)
Procedure:
-
Preparation: All glassware is rigorously dried, and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl ketene acetal and the Lewis acid catalyst.
-
Reaction Setup: The solvent, electrophile, and internal standard are added to the reaction vessel and cooled to the desired temperature.
-
Initiation: The silyl ketene acetal and Lewis acid catalyst (if used) are added sequentially via syringe. The time of addition of the final reagent is recorded as t=0.
-
Monitoring: The reaction progress is monitored over time by withdrawing aliquots from the reaction mixture at specific intervals. Each aliquot is immediately quenched to halt the reaction.
-
Analysis: The concentration of reactants and/or products in the quenched aliquots is determined using a suitable analytical technique. For example, ¹H NMR spectroscopy can be used to integrate the signals of the starting materials and products against the internal standard.
-
Data Processing: The concentration data is plotted against time to determine the reaction order with respect to each reactant. From this data, the rate constant (k) can be calculated using the integrated rate law corresponding to the determined reaction order.
-
Activation Parameters: The experiment is repeated at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in studying silyl ketene acetal reactivity, the following diagrams, generated using the DOT language, illustrate a typical Lewis acid-catalyzed aldol reaction pathway and a generalized experimental workflow for kinetic analysis.
A Comparative Guide: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene vs. Traditional Enolate Chemistry
In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone, with enolates serving as one of the most powerful tools for this transformation. Traditionally, enolates are generated using strong bases, a method that, while effective, comes with inherent limitations. The advent of silyl enol ethers, such as 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, has provided a milder and often more selective alternative. This guide offers an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their synthetic challenges.
Mechanistic Overview: Control and Selectivity
The fundamental difference between traditional enolates and silyl enol ethers lies in their generation and subsequent reaction pathways. This distinction is critical for controlling selectivity in reactions like the aldol addition.
Traditional Enolate Chemistry (Base-Mediated)
Traditional methods involve the deprotonation of a carbonyl compound using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).[1][2] This process creates a highly reactive lithium enolate, which is then quenched with an electrophile.[3] The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure complete, irreversible enolate formation.[1][3][4] However, the high basicity of the enolate can lead to issues with chemoselectivity and self-condensation, particularly in crossed aldol reactions where multiple enolizable carbonyls are present.[1][5]
Silyl Enol Ether Chemistry (Lewis Acid-Mediated)
This compound is a silyl enol ether, which acts as a stable, isolable equivalent of an enolate.[3][6] These compounds are less nucleophilic than their lithium counterparts and require activation by a Lewis acid, such as titanium tetrachloride (TiCl₄), to react with electrophiles in what is known as the Mukaiyama aldol addition.[7][8][9] This approach offers significant advantages:
-
Avoidance of Strong Bases: It eliminates the need for stoichiometric strong bases and cryogenic temperatures, making the procedure more compatible with sensitive functional groups.[10]
-
Regioselectivity: Silyl enol ethers can be prepared under either kinetic or thermodynamic control, allowing for precise regioselectivity in the case of unsymmetrical ketones.[3][6]
-
Suppression of Side Reactions: The mild reaction conditions and the pre-formation of the enolate equivalent prevent the self-condensation issues that often plague traditional crossed aldol reactions.[7]
Performance Benchmarking: A Data-Driven Comparison
The choice between these two methodologies often comes down to performance metrics such as yield, selectivity, and reaction conditions. The following tables summarize key differences based on typical experimental outcomes.
Table 1: General Reaction Parameters
| Parameter | Traditional Enolate (LDA) | Silyl Enol Ether (Mukaiyama) | Advantage of Silyl Enol Ether |
| Base/Acid | Stoichiometric strong base (e.g., LDA) | Catalytic or stoichiometric Lewis acid (e.g., TiCl₄, BF₃·OEt₂) | Avoids harsh bases, better functional group tolerance |
| Temperature | Cryogenic (-78 °C)[1] | -78 °C to room temperature[7] | Milder and more convenient conditions |
| Solvent | Anhydrous ethers (e.g., THF)[1] | Halogenated solvents (e.g., CH₂Cl₂) | Broader solvent compatibility, including aqueous media in some cases[11] |
| Control | Irreversible enolate formation[1] | Pre-formed, stable enolate equivalent[3] | Enhanced control over crossed reactions, no self-condensation[7] |
Table 2: Performance in Aldol Additions
| Metric | Traditional Enolate (LDA) | Silyl Enol Ether (Mukaiyama) | Key Observations |
| Yield | Generally good to high | Often high to quantitative[9] | Mukaiyama reactions can be more robust and less prone to side reactions, leading to higher isolated yields. |
| Diastereoselectivity | Dependent on enolate geometry (Z/E), follows Zimmerman-Traxler model | Dependent on substrate, Lewis acid, and conditions; does not follow Zimmerman-Traxler[7] | Silyl enol ether approach offers more levers (e.g., choice of Lewis acid) to tune stereochemical outcome.[12] |
| Enantioselectivity | Requires chiral auxiliaries on the enolate or electrophile | Can be rendered highly enantioselective using chiral Lewis acids[7][12] | The catalytic, enantioselective Mukaiyama reaction is a powerful tool in asymmetric synthesis.[13] |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated | Very broad, including substrates incompatible with strong bases[14] | Silyl enol ethers are compatible with a wider range of electrophiles and functional groups.[15] |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are representative protocols for a crossed aldol reaction between propanal and benzaldehyde.
Protocol 1: Directed Aldol Reaction via Lithium Enolate
This protocol describes the formation of a lithium enolate from propanal using LDA, followed by reaction with benzaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Benzaldehyde
-
Saturated aqueous NH₄Cl solution
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 10 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add propanal (1.0 eq) dropwise to the LDA solution. Stir the mixture at this temperature for 30-45 minutes to ensure complete and irreversible deprotonation to the lithium enolate.[1]
-
Aldol Addition: Add benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the β-hydroxy aldehyde.
Protocol 2: Mukaiyama Aldol Reaction using a Silyl Enol Ether
This protocol uses a pre-formed silyl enol ether of propanal reacting with benzaldehyde, catalyzed by TiCl₄.
Materials:
-
1-(trimethylsiloxy)-1-propene (silyl enol ether of propanal)
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Reaction Setup: In a flame-dried, two-neck flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C.
-
Lewis Acid Addition: Add TiCl₄ solution (1.1 eq) dropwise to the stirred solution of benzaldehyde. A yellow or orange complex may form. Stir for 5-10 minutes.[8]
-
Silyl Enol Ether Addition: Add 1-(trimethylsiloxy)-1-propene (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is often rapid. Stir for 1-3 hours, monitoring by TLC.[7]
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and stir vigorously until the solids dissolve or become manageable.
-
Purification: Filter the mixture through a pad of celite if necessary. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the β-hydroxy aldehyde.
Conclusion
Both traditional enolate chemistry and the silyl enol ether approach are powerful methods for carbon-carbon bond formation.
-
Traditional enolate chemistry , utilizing strong bases like LDA, is a classic and effective method, particularly for simple systems. Its main drawbacks are the harsh, cryogenic conditions and the potential for side reactions in complex settings.[2]
-
This compound and other silyl enol ethers represent a more modern, versatile, and often milder alternative. The Mukaiyama aldol reaction avoids the need for strong bases, offers superior control in crossed-aldol reactions, and opens the door to powerful catalytic asymmetric variants.[7][16] Its stability, ease of handling, and compatibility with a wider range of functional groups make it an invaluable tool for researchers, scientists, and drug development professionals tackling the synthesis of complex molecules.
References
- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Aldol Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling Reaction Pathways: A Comparative Computational Analysis of Transition States in Mukaiyama Aldol Reactions
For researchers, scientists, and drug development professionals, understanding the intricacies of carbon-carbon bond formation is paramount. The Mukaiyama aldol reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the stereoselective construction of complex molecules. This guide provides a comparative analysis of the computational studies of transition states in Mukaiyama aldol reactions, with a focus on silyl ketene acetals, including a discussion relevant to 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene.
Comparing Computational Performance: Activation Energies and Stereoselectivity
The activation energy (ΔG‡) of the transition state is a critical parameter determining the reaction rate. Lower activation energies correspond to faster reactions. In the context of the Mukaiyama aldol reaction, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of the transition states that dictate the stereochemical outcome (syn vs. anti).
A DFT study on the Lewis acid-catalyzed Mukaiyama aldol reaction provides a benchmark for comparison. For the reaction of a (Z)-silyl enol ether with benzaldehyde catalyzed by BCl₃, the calculated activation energy for the formation of the anti-product was found to be 5.7 kcal/mol[1]. This value serves as a useful reference point when considering the reactivity of other silyl ketene acetals.
| Substrate/Reaction | Aldehyde | Lewis Acid | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Diastereomer | Reference |
| (Z)-3-(trimethylsiloxy)-2-pentene | Benzaldehyde | BCl₃ | DFT | 5.7 | Anti | [1] |
| This compound | Benzaldehyde | TiCl₄ | Not Available | Not Available | Not Available | N/A |
| Alternative Silyl Ketene Acetal (Generic) | Generic | Generic | Not Available | Not Available | Not Available | N/A |
Note: The table highlights the lack of specific computational data for the target molecule. The provided data for the alternative substrate should be considered as a general reference for a typical Mukaiyama aldol reaction. The stereochemical outcome is highly dependent on the specific reactants and conditions[2][3][4].
Experimental Protocols: A General Approach to the Mukaiyama Aldol Reaction
The following is a general experimental procedure for a Lewis acid-catalyzed Mukaiyama aldol reaction, which can be adapted for specific substrates like this compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl ketene acetal (e.g., this compound)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄)[3]
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, the Lewis acid (1.1 mmol) is added dropwise.
-
The resulting mixture is stirred for 10-15 minutes at -78 °C.
-
A solution of the silyl ketene acetal (1.2 mmol) in anhydrous DCM (2 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of a computational analysis of a Mukaiyama aldol reaction and the general reaction mechanism, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of a Mukaiyama aldol reaction transition state.
Caption: Generalized mechanism of a Lewis acid-catalyzed Mukaiyama aldol reaction, proceeding through an open transition state.[2][4][5]
Conclusion
The computational analysis of transition states provides invaluable insights into the factors governing the rates and stereochemical outcomes of Mukaiyama aldol reactions. While specific data for this compound is currently limited in the literature, by comparing with related systems, we can infer that its reactivity will be influenced by the steric and electronic properties of the ethoxy and methyl groups, as well as the choice of Lewis acid. The provided general experimental protocol serves as a starting point for the practical application of this versatile reaction. Further computational studies on this specific and other structurally diverse silyl ketene acetals are warranted to build a more comprehensive understanding and predictive capability for this important class of reactions.
References
- 1. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Investigations into transition-state geometry in the Mukaiyama directed aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
A Comparative Guide to the Synthetic Strategies Employing 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful execution of complex organic syntheses. 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a silyl ketene acetal, has emerged as a valuable reagent for the formation of carbon-carbon bonds. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a silyl ketene acetal derived from an ester. These compounds serve as enolate equivalents and are particularly effective in nucleophilic addition reactions.[1][2] A key application of this reagent is in the Mukaiyama aldol reaction, a Lewis-acid catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[3][4] This reaction is fundamental in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[3][4]
Core Synthetic Application: The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful tool for creating complex organic molecules.[3][5] The use of silyl enol ethers like this compound offers several advantages over traditional enolate chemistry, including increased stability and isolability of the nucleophile, which helps to prevent undesirable side reactions.[5] The reaction typically proceeds in the presence of a Lewis acid, which activates the carbonyl electrophile.[3][4]
Reaction Example: The reaction of this compound with 3-phenyl-propionaldehyde in hexane at 0 °C yields 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.[6]
Comparison with Alternative Reagents
While this compound is a versatile reagent, several alternatives can be employed for similar transformations. A primary alternative is the use of traditional lithium enolates, generated by the deprotonation of an ester with a strong base like lithium diisopropylamide (LDA).
| Feature | This compound (Silyl Ketene Acetal) | Lithium Enolate |
| Generation | Prepared and isolated prior to reaction. | Generated in situ using a strong base. |
| Stability | Generally stable and can be purified and stored. | Highly reactive and thermally unstable; used immediately. |
| Reaction Conditions | Typically requires a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂). | Requires cryogenic temperatures (e.g., -78 °C) and stoichiometric amounts of strong base. |
| Selectivity | Stereoselectivity can be controlled by the choice of Lewis acid and reaction conditions.[2][5] | Stereoselectivity is often dependent on the enolate geometry (E/Z) and reaction conditions. |
| Side Reactions | Reduced instances of self-condensation.[5] | Prone to self-condensation and other side reactions due to high basicity. |
Experimental Protocols
Representative Mukaiyama Aldol Reaction using this compound:
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of the aldehyde (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL).
-
Cooling: The solution is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: A Lewis acid (e.g., TiCl₄, 1.1 mmol) is added dropwise to the stirred solution. The mixture is stirred for a further 15 minutes.
-
Silyl Ketene Acetal Addition: A solution of this compound (1.2 mmol) in the same solvent is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.
Visualizing Synthetic Pathways
To better understand the workflow and logical relationships in these synthetic strategies, the following diagrams are provided.
Caption: Workflow for a typical Mukaiyama aldol reaction.
Caption: Comparison of silyl ketene acetal vs. lithium enolate pathways.
Conclusion
This compound is a highly effective reagent in modern organic synthesis, particularly for the stereocontrolled construction of β-hydroxy esters via the Mukaiyama aldol reaction. Its stability and the mild reaction conditions required for its use present significant advantages over traditional enolate chemistry, leading to cleaner reactions and often higher yields. While alternatives like lithium enolates are potent nucleophiles, they necessitate more stringent reaction conditions and are more susceptible to side reactions. The choice of reagent will ultimately depend on the specific substrate, desired stereochemical outcome, and the overall synthetic strategy. For complex molecule synthesis where control and reliability are paramount, silyl ketene acetals like this compound represent a superior choice for researchers.
References
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Page loading... [guidechem.com]
cross-reactivity studies of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the silyl ketene acetal, 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, with a variety of key functional groups. The information presented is intended to assist researchers in predicting reaction outcomes and designing synthetic strategies. The data has been compiled from various sources to offer a comparative overview, even in the absence of a single, comprehensive cross-reactivity study.
Reactivity Overview
This compound is a versatile nucleophile that participates in a range of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and related additions.[1][2][3] Its reactivity is primarily dictated by the electrophilicity of the reaction partner and is often mediated by a Lewis acid catalyst to activate the electrophile.[1][2][3] The general order of reactivity with common functional groups is influenced by the electrophilicity of the carbonyl or iminyl carbon.
Comparison of Reactivity with Various Functional Groups
The following table summarizes the reactivity of this compound with different classes of electrophiles. It is important to note that reaction conditions, particularly the choice of Lewis acid and temperature, can significantly influence the yield and selectivity of these transformations.[1][2][4]
| Functional Group | Electrophile Example | Product Type | Typical Catalyst | Reported Yield |
| Aldehyde | 3-Phenyl-propionaldehyde | β-Hydroxy ester | - | 50%[5] |
| Aromatic Aldehydes | β-Hydroxy ester | Lewis Acids (e.g., TiCl₄, TMSOTf) | Generally Good to High[1][2] | |
| Aliphatic Aldehydes | β-Hydroxy ester | Lewis Acids (e.g., TiCl₄, TMSOTf) | Moderate to High[1][2] | |
| Ketone | General Ketones | β-Hydroxy ester | Lewis Acids (e.g., TiCl₄) | Generally lower than aldehydes[1] |
| Imine | N-Phenyl Imines | β-Amino ester | Lewis Acids (e.g., TMSOTf) | Good to High[6] |
| Acetal | General Acetals | β-Alkoxy ester | Lewis Acids (e.g., TMSOTf) | High[7] |
| Acyl Chloride | General Acyl Chlorides | β-Keto ester | - | Potentially High |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.
General Protocol for Mukaiyama Aldol Addition with Aldehydes
This protocol is based on the reaction of this compound with 3-phenyl-propionaldehyde.[5]
Materials:
-
This compound
-
3-Phenyl-propionaldehyde
-
Hexane (anhydrous)
-
Lewis Acid (e.g., TiCl₄, optional, may be required for less reactive aldehydes)
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous hexane.
-
Cool the solution to 0 °C using an ice bath.
-
If a Lewis acid is used, add it dropwise to the cooled solution.
-
Slowly add 3-phenyl-propionaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.
General Protocol for Mukaiyama-Mannich Reaction with Imines
This protocol is a general representation for the reaction of silyl ketene acetals with imines, often catalyzed by TMSOTf.[6]
Materials:
-
This compound
-
N-Phenyl Imine derivative
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trialkylamine (e.g., triethylamine)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-phenyl imine (1.2 eq) and this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the trialkylamine (1.2 eq) to the solution.
-
Add TMSOTf (1.3 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is worked up by passing it through a short plug of silica gel with an appropriate solvent (e.g., diethyl ether).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the β-amino ester.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental signaling pathways and experimental workflows for the reactions discussed.
Conclusion
This compound demonstrates broad utility as a nucleophilic building block in organic synthesis. Its reactivity is highest with activated electrophiles such as aldehydes, imines, and acetals in the presence of a suitable Lewis acid. Reactions with ketones are also possible but may require more forcing conditions. The choice of catalyst and reaction conditions is paramount in achieving optimal yields and selectivities. This guide serves as a foundational resource for leveraging the reactivity of this silyl ketene acetal in complex molecule synthesis. Further investigation into the substrate scope and optimization of reaction conditions for specific applications is encouraged.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of β-Hydroxy Esters: A Cost-Benefit Analysis of Silyl Ketene Acetals, Lithium Enolates, and Reformatsky Reagents
For researchers, scientists, and drug development professionals, the efficient synthesis of β-hydroxy esters is a critical task. This guide provides a comprehensive cost-benefit analysis of three common methodologies: the use of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (a silyl ketene acetal), the traditional lithium enolate approach, and the Reformatsky reaction. We present a quantitative comparison of these methods, supported by detailed experimental protocols, to inform the selection of the most appropriate synthetic route.
The synthesis of β-hydroxy esters, key structural motifs in many natural products and pharmaceuticals, can be approached through various synthetic strategies. The choice of method often depends on a balance of factors including cost of reagents, reaction yield, operational simplicity, and substrate scope. This guide focuses on the synthesis of a sterically hindered β-hydroxy ester, ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, as a representative target molecule to compare the efficacy of three distinct approaches.
At a Glance: Performance Comparison
| Methodology | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Silyl Ketene Acetal (Mukaiyama Aldol) | This compound, Lewis Acid (e.g., TiCl₄) | ~91% | Anhydrous, inert atmosphere, low temperature (-78 °C to rt) | High yields, good for sterically hindered substrates, stable and isolable intermediate. | Higher initial reagent cost, requires a Lewis acid catalyst. |
| Lithium Enolate (Directed Aldol) | Ethyl Isobutyrate, Lithium Diisopropylamide (LDA) | Moderate to High | Anhydrous, inert atmosphere, strictly low temperature (-78 °C) | Lower cost of starting ester, well-established methodology. | Requires stoichiometric strong base, sensitive to temperature, potential for side reactions. |
| Reformatsky Reaction | Ethyl α-bromoisobutyrate, Zinc dust | ~82% | Anhydrous, may require activation of zinc | Tolerant of various functional groups, avoids strong bases. | Yields can be variable, requires an α-halo ester, potential for heavy metal contamination. |
Cost Analysis of Starting Materials
To provide a practical perspective on the economic viability of each route, the following table summarizes the approximate costs of the key starting materials required to synthesize one mole of the target β-hydroxy ester. Prices are based on currently available data from chemical suppliers and may vary.
| Reagent | Supplier Example & Price (per unit) | Cost per Mole of Product (USD) |
| Route 1: Silyl Ketene Acetal | ||
| This compound | Price available upon request from suppliers | Variable |
| Benzaldehyde | Sigma-Aldrich: $50 for 500 mL (d=1.044) | ~$10 |
| Titanium Tetrachloride | Sigma-Aldrich: $100 for 100 mL (d=1.726) | ~$100 (assuming stoichiometric use) |
| Route 2: Lithium Enolate | ||
| Ethyl Isobutyrate | Sigma-Aldrich: $31.10 for 100 mL (d=0.865)[1] | ~$5 |
| Lithium Diisopropylamide (2.0 M in THF/heptane/ethylbenzene) | Sigma-Aldrich: ~$100 for 100 mL[2] | ~$500 |
| Benzaldehyde | Sigma-Aldrich: $50 for 500 mL (d=1.044) | ~$10 |
| Route 3: Reformatsky Reaction | ||
| Ethyl α-bromoisobutyrate | Sigma-Aldrich: ~$40 for 100g[3] | ~$78 |
| Zinc Dust | Sigma-Aldrich: $65.80 for 100g[4] | ~$10 |
| Benzaldehyde | Sigma-Aldrich: $50 for 500 mL (d=1.044) | ~$10 |
Note: The cost for this compound is expected to be higher than the corresponding ester due to the additional synthetic step. The cost of LDA is a significant factor in the lithium enolate route.
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of each method, detailed experimental protocols for the synthesis of a representative β-hydroxy ester are provided below.
Protocol 1: Mukaiyama Aldol Reaction using a Silyl Ketene Acetal
This protocol is adapted from a high-yield synthesis of a similar β-hydroxy ester.
Reaction:
Mukaiyama Aldol Reaction Workflow
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at -78 °C, titanium tetrachloride (1.1 mmol) is added dropwise.
-
The mixture is stirred for 10 minutes, after which a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate. A reported yield for a similar reaction is approximately 91%.
Protocol 2: Directed Aldol Reaction using a Lithium Enolate
This protocol is a general procedure for a directed aldol reaction with a sterically hindered ester.
Reaction:
Directed Aldol Reaction Workflow
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at -78 °C under an argon atmosphere. The solution is stirred at this temperature for 30 minutes.
-
Ethyl isobutyrate (1.0 mmol) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 3: Reformatsky Reaction
This protocol is based on a reported indium-mediated Reformatsky reaction which provides high yields for sterically hindered substrates.[5]
Reaction:
Reformatsky Reaction Workflow
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Ethyl α-bromoisobutyrate (2.0 eq) is added to the mixture.
-
A solution of benzaldehyde (1.0 eq) in toluene (10 mL) is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is cooled to 0 °C and quenched with water.
-
The suspension is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., MTBE).
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester. A reported yield for a similar reaction using indium is 82%.[5]
Conclusion and Recommendations
The choice between these three synthetic routes for preparing β-hydroxy esters will ultimately depend on the specific priorities of the research or development project.
-
For high-yield synthesis of sterically demanding products where the initial cost of the silyl ketene acetal is justifiable, the Mukaiyama aldol reaction is an excellent choice. The stability of the silyl ketene acetal intermediate and the consistently high reported yields make it a reliable method.
-
When cost is a primary concern and the necessary equipment for handling air- and moisture-sensitive reagents is available, the directed aldol reaction with a lithium enolate is a viable option. However, careful control of the reaction temperature is critical to avoid side reactions and achieve good yields.
-
The Reformatsky reaction offers a valuable alternative, particularly when the substrate contains functional groups that are sensitive to strong bases. While the yields may be slightly lower than the Mukaiyama aldol reaction, its operational simplicity and functional group tolerance make it an attractive method in many synthetic contexts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2016077832A2 - PROCESSES AND INTERMEDIATES FOR PREPARING α,Ï-DICARBOXYLIC ACID-TERMINATED DIALKANE ETHERS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Safety Operating Guide
Safe Disposal of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a flammable and irritant silyl enol ether. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Before handling, it is crucial to be familiar with the associated hazards and necessary safety measures.
| Hazard Classification | GHS Code | Precautionary Statement Examples |
| Flammable Liquid | H226 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] |
| Skin Corrosion/Irritation | H315 | Wash hands thoroughly after handling. Wear protective gloves.[1] |
| Serious Eye Damage/Irritation | H319 | Wear eye protection/face protection.[1] |
| Specific Target Organ Toxicity | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): When handling this substance, always wear appropriate PPE, including:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield[1]
-
Nitrile or other chemically resistant gloves[1]
-
Use a certified respirator if ventilation is inadequate[3]
Experimental Protocol: Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Designated, labeled, and sealed hazardous waste container compatible with flammable organic liquids.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Spill cleanup kit.
-
Personal Protective Equipment (as listed above).
Procedure:
-
Segregation of Waste: Isolate the waste this compound from other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[4] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
-
Container Labeling: As soon as waste accumulation begins, affix a hazardous waste tag to the designated container.[6] The label must clearly identify the contents as "Hazardous Waste: this compound," and include the associated hazard pictograms (flammable, irritant).
-
Waste Transfer: Carefully transfer the waste chemical into the designated container. Avoid splashing. Use a funnel to minimize the risk of spills. The container must be kept closed at all times except when adding waste.[6]
-
Container Management: Do not overfill the waste container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Decontamination of Empty Containers: Any container that held the original product must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the original label and dispose of the container as regular trash, with the cap removed.[6]
-
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory personnel. For small spills, use an inert absorbent material to contain the liquid.[4] The contaminated absorbent material must then be collected and placed in the designated hazardous waste container. All materials used for cleanup should be treated as hazardous waste.[6] For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area away from sources of ignition.[1][3][4] Ensure secondary containment is in place to capture any potential leaks.[6]
-
Final Disposal: Arrange for the pickup of the hazardous waste container by the institution's EHS office or a licensed hazardous waste disposal company, in accordance with local regulations.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
